7-bromo-N-methylquinolin-2-amine
Description
Properties
CAS No. |
959992-71-3 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Architectural and Mechanistic Blueprint of 7-bromo-N-methylquinolin-2-amine in Targeted Therapeutics
Executive Summary
In the landscape of modern targeted therapeutics, the architectural precision of molecular building blocks dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API). As a Senior Application Scientist, I frequently encounter scaffolds that serve as the linchpin for complex drug design. One such critical intermediate is 7-bromo-N-methylquinolin-2-amine . This whitepaper dissects the physicochemical properties, mechanistic utility in oncology, and the causality-driven synthetic protocols associated with this molecule, providing a comprehensive guide for researchers and drug development professionals.
Molecular Identity and Physicochemical Profiling
This compound is a halogenated, nitrogen-containing heterocycle. The spatial arrangement of its functional groups—specifically the C2-secondary amine and the C7-bromine—provides orthogonal reactivity vectors crucial for multidimensional library synthesis.
Commercially tracked under CAS No. 959992-71-3 by specialized chemical suppliers ()[1], its structural parameters are highly relevant for advanced analytical workflows, such as ion mobility-mass spectrometry (IM-MS), which rely on accurate Collision Cross Section (CCS) data ()[2].
Table 1: Core Physicochemical and Structural Identifiers
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 959992-71-3 |
| Molecular Formula | C10H9BrN2 |
| Monoisotopic Mass | 235.9949 Da |
| SMILES String | CNC1=NC2=C(C=CC(=C2)Br)C=C1 |
| InChIKey | QEAYLYXHQWVAOF-UHFFFAOYSA-N |
Table 2: Predicted Collision Cross Section (CCS) Profiling
| Adduct Species | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]+ | 237.00218 | 141.2 |
| [M-H]- | 234.98762 | 147.3 |
| [M+Na]+ | 258.98412 | 153.4 |
| [M+NH4]+ | 254.02872 | 162.3 |
Mechanistic Role in Oncology: PRMT5 Inhibition
This compound is prominently featured as a core precursor in the synthesis of substituted bicyclic heterocyclic compounds acting as PRMT5 inhibitors ()[3].
The Causality of Scaffold Design: Protein Arginine Methyltransferase 5 (PRMT5) is a Type II enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3)[3]. Overexpression of PRMT5 is implicated in various malignancies by driving the transcriptional repression of tumor suppressor genes like p53 and RB-1[4].
-
Why N-methylation? The N-methyl group at the C2 position restricts the rotational degrees of freedom when the scaffold is elaborated into a larger bicyclic system. This conformational locking reduces the entropic penalty upon binding to the PRMT5 active site, enhancing the binding affinity (Kd).
-
Why C7-Bromination? The bromine atom serves as an electronically decoupled synthetic handle, allowing for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura) to probe the hydrophobic pockets of the PRMT5 enzyme without disrupting the primary pharmacophore.
Fig 1: Mechanistic pathway from this compound scaffold to PRMT5 inhibition.
Regioselective Synthesis: SNAr Methodology
The synthesis of this compound from 7-bromo-2-chloroquinoline relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The quinoline nitrogen exerts a strong electron-withdrawing inductive and resonance effect, selectively activating the C2 position. The C7-bromo group, lacking ortho/para resonance activation from the nitrogen, remains inert under these conditions.
Fig 2: Regioselective SNAr workflow for synthesizing this compound.
Step-by-Step Self-Validating Protocol
1. Reaction Assembly: In a heavy-walled borosilicate pressure vessel, suspend 7-bromo-2-chloroquinoline (1.0 eq) in absolute ethanol. Add a 33% w/w solution of methylamine in ethanol (5.0 eq).
-
Causality: The pressure vessel prevents the volatilization of methylamine (boiling point -6°C), maintaining the high local concentration required to drive the bimolecular rate-determining addition step of the SNAr mechanism.
2. Thermal Activation: Seal the vessel and heat to 90°C for 12 hours.
-
Causality: The elevated temperature overcomes the activation energy barrier for the formation of the transient Meisenheimer complex intermediate at the C2 position.
3. Self-Validating In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Validation: The reaction is self-validating. The starting material quenches UV254 but remains dark under UV365. The product spot, however, will exhibit distinct blue fluorescence under UV365 nm due to the extended conjugation provided by the newly introduced C2-amine lone pair interacting with the quinoline π-system.
4. Quenching and Isolation: Cool the reaction to 25°C to safely reduce internal pressure. Concentrate in vacuo to remove excess methylamine and ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3.
-
Causality: The basic aqueous wash neutralizes any hydrochloride salts formed during the reaction, ensuring the product partitions entirely into the organic phase as the free base.
Analytical Characterization and Self-Validation
To confirm the structural integrity post-purification, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The presence of the bromine atom provides a built-in isotopic validation system.
Bromine naturally occurs as two stable isotopes, ^79Br and ^81Br, in a nearly 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic doublet for the molecular ion [M+H]+ at m/z 237.0 and 239.0 with equal intensity. The absence of this doublet, or a shift to a single peak at m/z 159.1, immediately indicates an unintended debromination side-reaction, allowing the chemist to reject the batch without requiring complex NMR analysis.
References
-
PubChemLite - this compound (C10H9BrN2) . Université du Luxembourg.[Link]
- Substituted bicyclic heterocyclic compounds as prmt5 inhibitors (WO2019116302A1).
Sources
- 1. 946000-27-7|4-Bromo-N,N-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C10H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Guide to the Synthesis of 2-Aminoquinolines: From Classic Reactions to Modern Catalysis
The 2-aminoquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic placement of the amino group at the C2 position of the quinoline ring often enhances the pharmacological profile of these molecules, making the development of efficient and versatile synthetic routes a critical endeavor for researchers and drug development professionals.[1][2]
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2-aminoquinolines, bridging classical ring-forming reactions with modern catalytic methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical considerations that guide the choice of a particular synthetic strategy.
Strategic Approaches to 2-Aminoquinoline Synthesis
The construction of the 2-aminoquinoline framework can be broadly categorized into two main strategies:
-
Ring-Forming Reactions: These methods involve the creation of the quinoline ring system from acyclic precursors, with the amino group or a precursor (like a nitro group) already incorporated into one of the starting materials.
-
Direct Amination: This approach entails the introduction of an amino group onto a pre-existing quinoline ring, often through modern cross-coupling reactions.[1][3]
This guide will explore the most significant reactions within each of these categories, providing a robust toolkit for the synthesis of diverse 2-aminoquinoline derivatives.
Classical Ring-Forming Reactions: The Foundation of Quinoline Synthesis
For over a century, a set of named reactions has provided reliable access to the quinoline core. While sometimes requiring harsh conditions, these methods are foundational and continue to be utilized for their robustness and scalability.
The Friedländer Synthesis
The Friedländer synthesis is a versatile and widely used method for constructing quinolines, which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][4][5] This reaction can be catalyzed by either acids or bases.[1][6]
Mechanistic Insight: The reaction proceeds through an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring.[6] The choice of catalyst can influence the reaction rate and yield, with bases like potassium hydroxide or acids like p-toluenesulfonic acid being commonly employed.[1][7]
Caption: The general mechanism of the Friedländer synthesis.
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline [1]
-
Reactants: 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).
-
Solvent: Ethanol (20 mL).
-
Catalyst: Potassium hydroxide (0.56 g, 10 mmol).
-
Procedure: a. To a solution of 2-aminobenzaldehyde and acetophenone in ethanol, add potassium hydroxide. b. Reflux the reaction mixture for 4 hours. c. After cooling to room temperature, pour the mixture into ice-water (100 mL). d. Collect the resulting precipitate by filtration. e. Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.
-
Expected Yield: ~85%.
The Combes Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[8][9][10] This method is particularly useful for introducing substituents at the 2- and 4-positions of the quinoline ring.[8]
Mechanistic Insight: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone.[10] This is followed by an acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, leading to cyclization and subsequent dehydration to yield the quinoline product.[10]
Caption: The general mechanism of the Combes synthesis.
The Doebner-von Miller Reaction
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions, to form quinolines.[1][11] This method is advantageous as the α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of two carbonyl compounds.[11]
Mechanistic Insight: The reaction is believed to proceed via a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound.[11] The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration and oxidation to afford the final quinoline product.[11]
Caption: The general mechanism of the Doebner-von Miller reaction.
Modern Synthetic Methodologies: Efficiency and Versatility
While classical methods are foundational, modern synthetic chemistry has introduced a range of more efficient, milder, and versatile techniques for the synthesis of 2-aminoquinolines. These approaches often rely on transition metal catalysis and offer greater functional group tolerance.
Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized the synthesis of N-heterocycles, and 2-aminoquinolines are no exception.[12] Palladium, copper, and iron catalysts have all been employed to construct the 2-aminoquinoline scaffold with high efficiency.[12]
-
Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective for cross-coupling reactions, such as the Buchwald-Hartwig amination of 2-haloquinolines.[1] This method allows for the direct introduction of a wide variety of primary and secondary amines onto the quinoline ring.[1]
-
Copper-Catalyzed Reactions: Copper-catalyzed methods, such as the Ullmann condensation, provide a cost-effective alternative to palladium for the formation of C-N bonds in the synthesis of 2-aminoquinolines.[1]
-
Iron-Catalyzed Reactions: The use of earth-abundant and environmentally benign iron catalysts is a growing area of interest.[12] Iron-catalyzed three-component coupling reactions of aldehydes, amines, and styrenes have been developed for the synthesis of 2,4-disubstituted quinolines.[12]
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-Morpholinoquinoline [1]
-
Reactants: 2-Chloroquinoline (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst System: Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Solvent: Toluene (5 mL).
-
Procedure: a. In a sealed tube under an inert atmosphere (e.g., argon), combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos. b. Add toluene and morpholine via syringe. c. Heat the reaction mixture at 100 °C for 12 hours. d. After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. e. Concentrate the filtrate under reduced pressure. f. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.
-
Expected Yield: ~95%.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[2][13] For the synthesis of 2-aminoquinolines, microwave irradiation can significantly reduce reaction times from hours to minutes.[13] This technique has been successfully applied to various synthetic strategies, including the Friedländer synthesis.
Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times.[13]
-
Improved Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional heating.
-
Enhanced Purity: The rapid and uniform heating often results in cleaner reactions with fewer byproducts.
Comparison of Synthetic Pathways
| Synthetic Method | Key Features | Advantages | Limitations |
| Friedländer Synthesis | Condensation of 2-aminoaryl aldehydes/ketones with α-methylene carbonyls.[1][4] | High yields, versatile. | Limited availability of substituted 2-aminobenzaldehydes.[14] |
| Combes Synthesis | Reaction of anilines with β-diketones.[8][9] | Good for 2,4-disubstituted quinolines. | Requires strongly acidic conditions.[15] |
| Doebner-von Miller | Reaction of anilines with α,β-unsaturated carbonyls.[1][11] | In situ generation of reactants is possible. | Can be highly exothermic and produce complex mixtures.[15][16] |
| Buchwald-Hartwig Amination | Palladium-catalyzed amination of 2-haloquinolines.[1] | High efficiency, broad substrate scope. | Cost of palladium catalyst. |
| Microwave-Assisted | Use of microwave irradiation to accelerate reactions.[13] | Rapid, high yields, cleaner reactions. | Requires specialized equipment. |
Conclusion
The synthesis of 2-aminoquinolines is a rich and dynamic field, with a range of methods available to the modern chemist. While classical ring-forming reactions provide a solid foundation, the advent of metal-catalyzed and microwave-assisted techniques has opened up new avenues for the efficient and versatile construction of these important heterocyclic scaffolds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, is essential for the successful synthesis of novel 2-aminoquinoline derivatives for applications in drug discovery and materials science.
References
- Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 509-529.
- (2024). Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. European Journal of Organic Chemistry.
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
- BenchChem. (2025).
- (2024). Metal‐catalyzed synthesis of 2‐aminoquinolines.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20637-20658.
- BenchChem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers.
- Abdel-aziz, M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4153.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- (n.d.). Combes quinoline synthesis.
- Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-529.
- Das, K., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(9), 3223-3227.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- IIP Series. (n.d.).
- Chakraborty, G., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(5), 2626-2641.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Healy, P. C., et al. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Synthesis, 2010(12), 2050-2054.
- Chen, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6649-6652.
- Li, Y., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 29(14), 1774-1778.
- Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34015-34036.
- Candeias, N. R., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 485.
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. iipseries.org [iipseries.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [research.usc.edu.au]
Molecular Characterization and Synthetic Utility of 7-Bromo-N-methylquinolin-2-amine in Targeted Therapeutics
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Drug Development Professionals, and Principal Investigators
Executive Summary
The development of targeted therapeutics relies heavily on the precise functionalization of privileged chemical scaffolds. 7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3) has emerged as a critical intermediate in the synthesis of potent enzyme inhibitors, most notably targeting Protein Arginine Methyltransferase 5 (PRMT5) [4]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, structural rationale, and validated methodologies for downstream functionalization.
Physicochemical Profiling and Structural Identity
Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The quinoline core of this compound provides a rigid, planar aromatic system, while the substitution pattern dictates its specific reactivity and binding affinity in biological targets.
Quantitative Data Summary
The following table summarizes the core chemical identifiers and physical properties of the compound, verified through cross-referenced chemical databases [1], [3].
| Property | Value | Causality / Significance |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 959992-71-3 | Unique identifier for procurement and literature tracking [1]. |
| Molecular Formula | C₁₀H₉BrN₂ | Dictates stoichiometric calculations in synthetic workflows. |
| Molecular Weight | 237.10 g/mol | Essential for accurate molarity and yield calculations [1]. |
| Monoisotopic Mass | 235.9949 Da | Critical for high-resolution mass spectrometry (HRMS) validation [3]. |
| SMILES String | C1=CC(Br)=CC2=NC(NC)=CC=C21 | Enables computational modeling and cheminformatics queries [4]. |
Mechanistic Rationale in Drug Discovery
The Role of the Quinoline Scaffold in PRMT5 Inhibition
PRMT5 is an epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones and other proteins. Its overexpression is heavily implicated in oncogenesis [4].
The structural logic behind utilizing this compound as a building block is threefold:
-
The N-Methyl Group (C2 Position): Acts as a highly specific hydrogen bond donor/acceptor pair within the PRMT5 active site, modulating steric bulk to prevent off-target kinase inhibition.
-
The Quinoline Core: Provides necessary lipophilicity and pi-pi stacking interactions with aromatic residues in the target protein's binding pocket.
-
The Bromine Atom (C7 Position): Serves as an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly synthesize libraries of derivatives by swapping out the C7 substituent without altering the core pharmacophore.
PRMT5 signaling pathway and targeted inhibition by quinoline-derived compounds.
Experimental Methodology: Downstream Functionalization
To leverage the 7-bromo position, researchers typically employ Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following procedure details the coupling of this compound with an arbitrary aryl boronic acid.
Step-by-Step Suzuki-Miyaura Protocol
Step 1: Reagent Preparation & Stoichiometry
-
Action: In an oven-dried Schlenk flask, combine this compound (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions. K₂CO₃ acts as the inorganic base essential for the transmetalation step.
Step 2: Solvent Addition and Degassing
-
Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with ultra-pure Argon for 15 minutes.
-
Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base. Degassing is critical because ambient oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state, killing the reaction.
Step 3: Catalyst Addition & Heating
-
Action: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90°C.
-
Causality: The bidentate dppf ligand prevents catalyst degradation at high temperatures and efficiently handles the steric hindrance of the quinoline core [4].
Step 4: In-Process Monitoring (Self-Validation)
-
Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Causality: Time-based assumptions lead to failed syntheses. The reaction is only deemed complete when LC-MS confirms the total disappearance of the starting material peak at m/z 235.99[3] and the appearance of the desired product mass.
Step 5: Workup and Purification
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Step-by-step synthetic workflow for Pd-catalyzed functionalization of the quinoline scaffold.
Analytical Characterization Validation
Post-purification, the integrity of the functionalized product must be verified. If the starting material (this compound) was successfully consumed, the analytical profile will shift dramatically:
| Analytical Technique | Expected Observation for Starting Material | Expected Observation Post-Reaction |
| LC-MS (ESI+) | Strong isotopic doublet at m/z 236.0 and 238.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). | Disappearance of the isotopic doublet; appearance of a single [M+H]⁺ peak for the coupled product. |
| ¹H NMR (DMSO-d₆) | Distinct singlet/doublet patterns in the aromatic region corresponding to the unshielded protons near the bromine atom. | Introduction of new aromatic proton signals corresponding to the coupled aryl group. |
| TLC (Hexanes/EtOAc) | Distinct spot with specific Rf value under 254 nm UV light. | Complete consumption of the starting material spot; emergence of a new, highly UV-active spot. |
References
-
C10H9BrN2 - Explore - PubChemLite Source: uni.lu URL:[Link]
- WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors Source: Google Patents URL
The Strategic Role of 7-Bromo-N-methylquinolin-2-amine in Epigenetic Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted epigenetic modulators requires highly versatile and structurally privileged chemical building blocks. 7-bromo-N-methylquinolin-2-amine (CAS: 959992-71-3) has emerged as a critical intermediate in the synthesis of novel therapeutics, particularly inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5)[1.2]. This technical whitepaper dissects the structural causality, pharmacological relevance, and self-validating synthetic workflows associated with this compound, providing drug development professionals with an authoritative guide to its application in oncology.
Structural Causality & Pharmacophore Analysis
The utility of this compound is not coincidental; it is dictated by the precise physicochemical properties of its functional groups:
-
The Quinoline Core: Provides essential lipophilicity and
stacking capabilities, allowing the molecule to anchor deeply within the hydrophobic pockets of target enzymes. -
The 2-Methylamino Group: Acts as a critical hydrogen-bond donor (via the secondary amine) and acceptor (via the quinoline nitrogen). In PRMT5 inhibitors, this motif frequently mimics the binding interactions of the endogenous cofactor, S-adenosylmethionine (SAM), or the arginine substrate[2.1].
-
The 7-Bromo Substituent: Bromine is a heavy halogen that serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly elaborate the scaffold into bulky, complex inhibitor libraries without disrupting the core binding motif[1.4].
Table 1: Physicochemical & Structural Profile
| Property | Value | Causality / Relevance |
| CAS Number | 959992-71-3 | Unique identifier for procurement and intellectual property tracking[1.2]. |
| Molecular Weight | 237.10 g/mol | Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5. |
| Formula | C10H9BrN2 | Contains an isotopic bromine signature ( |
| Scaffold Class | 2-Aminoquinoline | Privileged scaffold for kinase and methyltransferase hinge-binding interactions. |
Epigenetic Targeting: The PRMT5 Mechanism
PRMT5 is a Type II arginine methyltransferase responsible for the symmetric dimethylation of arginine (SDMA) residues on histones and non-histone proteins (such as Sm splicing factors). Its overexpression is heavily linked to carcinogenesis, tumor proliferation, and decreased patient survival across multiple malignancies, including glioblastoma, lung cancer, and lymphomas[1.4].
A breakthrough in PRMT5 targeting is the exploitation of synthetic lethality . In many cancers, the tumor suppressor gene MTAP is co-deleted with CDKN2A. MTAP deletion leads to the intracellular accumulation of methylthioadenosine (MTA), an endogenous partial inhibitor of PRMT5. Inhibitors derived from the this compound scaffold can synergize with this MTA accumulation, selectively inducing apoptosis in MTAP-deleted cancer cells while sparing healthy tissue[2.1][2.4].
Figure 1: PRMT5 epigenetic signaling pathway and synthetic lethality mechanism in MTAP-deleted cancers.
Self-Validating Synthetic Workflows
To ensure high-fidelity synthesis of this compound, the following step-by-step methodology employs a chlorination-amination sequence. This protocol is designed to be self-validating , meaning each step contains built-in analytical checkpoints to confirm the causality of the chemical transformation[3.2][3.9].
Step 1: Aromatization and Chlorination
Objective: Convert the tautomeric 7-bromoquinolin-2(1H)-one into a highly electrophilic 7-bromo-2-chloroquinoline.
-
Procedure: Suspend 7-bromoquinolin-2(1H)-one in phosphorus oxychloride (POCl
, acting as both solvent and chlorinating agent). Heat the mixture to reflux (105°C) for 2–3 hours. -
Causality: POCl
attacks the oxygen of the lactam tautomer, forming a phosphorodichloridate leaving group. Subsequent nucleophilic displacement by chloride ions drives the aromatization of the quinoline ring, installing the necessary leaving group for Step 2. -
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The successful reaction is validated by the disappearance of the highly polar starting material (low
) and the appearance of a non-polar, UV-active spot (high ), confirming the loss of the hydrogen-bonding carbonyl group. -
Workup: Carefully quench the reaction by pouring the mixture over crushed ice. Caution: POCl
hydrolysis is violently exothermic.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the 2-chloro group with methylamine to yield the final product.
-
Procedure: Dissolve the 7-bromo-2-chloroquinoline intermediate in dioxane. Add an excess of aqueous methylamine (MeNH
). Seal the reaction mixture in a pressure tube and heat to 120°C for 12 hours[3.9]. -
Causality: Methylamine is a volatile gas at standard conditions (boiling point -6°C). Because the electron-rich quinoline ring possesses a high activation energy barrier for SNAr reactions, high temperatures are strictly required. The sealed tube prevents the escape of MeNH
, maintaining the necessary pressure and concentration to drive the substitution to completion. -
Validation Check: Analyze the crude mixture via LC-MS (ESI+). The protocol is validated if the mass spectrum exhibits an
peak at 237.0 and 239.0 in a strict 1:1 ratio. This isotopic signature confirms the successful addition of the methylamine group while proving the critical 7-bromo handle remains intact.
Figure 2: Two-step synthetic workflow for this compound via SNAr amination.
Table 2: Protocol Validation Metrics
| Step | Analytical Method | Expected Result | Causality of Metric |
| Chlorination | TLC (Hexanes/EtOAc) | High | Confirms loss of the polar lactam carbonyl during aromatization. |
| Amination | LC-MS (ESI+) | Validates amine substitution while retaining the essential bromine isotope signature. |
Conclusion
This compound is far more than a simple chemical intermediate; it is a rationally designed pharmacophore foundation. By combining a reliable hinge-binding motif (2-methylamino) with a versatile synthetic handle (7-bromo), it empowers researchers to systematically explore the chemical space surrounding epigenetic targets like PRMT5. Adhering to the self-validating synthetic protocols outlined above ensures the high-yield generation of this scaffold, accelerating the pipeline from benchtop synthesis to preclinical oncology trials.
References
- World Intellectual Property Organization. "WO2019116302A1 - Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors".
-
MDPI. "Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention". URL: [Link]
-
OncLive. "Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains". URL: [Link]
- United States Patent and Trademark Office. "US 2022/0267339 A1 - Substituted Bicyclic Heterocyclic Compounds".
Structure-activity relationship (SAR) of brominated aminoquinolines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Brominated Aminoquinolines
Executive Summary: The Rationale for Bromination
The aminoquinoline scaffold—most famously recognized in the 4-aminoquinoline antimalarial chloroquine—is a privileged structure in medicinal chemistry. Historically, the 7-chloro substitution has been deemed essential for biological activity. However, recent advances in late-stage functionalization and rational drug design have illuminated the unique advantages of brominated aminoquinolines [1].
Replacing a chlorine atom with a bromine atom is not merely an isosteric swap. Bromine possesses a larger van der Waals radius (0.94 Å vs. 0.73 Å for chlorine) and lower electronegativity, which significantly alters the physicochemical profile of the molecule [2]. This technical guide explores the causality behind these modifications, detailing how bromination enhances hydrophobic interactions, modulates the
Mechanistic SAR: Why Bromine Outperforms in Specific Niches
Antimalarial Activity and the 7-Position Halogen Rule
In 4-aminoquinolines (4-AQs), the halogen at the 7-position is critical for inhibiting hemozoin formation. SAR studies demonstrate that 7-bromo-AQs equipped with diaminoalkane side chains (e.g.,
The Causality: The antimalarial mechanism relies on the drug's ability to accumulate in the parasite's acidic digestive vacuole (pH ~5.5) via ion trapping. The 7-bromo substitution subtly decreases the electron-withdrawing effect on the quinoline ring compared to fluorine or chlorine. This fine-tunes the
Caption: Mechanism of action for brominated 4-aminoquinolines via pH-dependent ion trapping and heme binding.
Kinase Inhibition in Oncology
Beyond infectious diseases, brominated aminoquinolines (specifically 7-bromoquinolin-2-amines and 6-bromo derivatives) have emerged as potent scaffolds for inhibiting cancer-related signaling pathways, such as EGFR and VEGFR-2 [4]. The Causality: The bromine atom acts as an excellent halogen bond donor. In the ATP-binding pocket of kinases, the polarizability of the bromine atom allows for strong, directional halogen bonding with backbone carbonyl oxygens of the hinge region. This interaction, combined with the rigid planar quinoline core, enforces a highly specific binding conformation that chlorine cannot achieve due to its lower polarizability.
Quantitative Data Presentation
To illustrate the SAR landscape, the following table summarizes the biological activity of varying halogen substitutions at the 7-position of the 4-aminoquinoline core against P. falciparum strains [1, 3].
| Compound Core | 7-Position Substituent | 4-Position Side Chain | IC50 (CQ-Susceptible) | IC50 (CQ-Resistant) | Solubility Profile |
| Chloroquine | -Cl | 8 - 12 nM | 150 - 200 nM | High | |
| Bromo-AQ Analogue | -Br | 3 - 10 nM | 4 - 12 nM | Moderate | |
| Fluoro-AQ Analogue | -F | 15 - 50 nM | 18 - 500 nM | High | |
| Amodiachin-Br | -Br | Piperazine-phenyl derivative | < 5 nM | < 10 nM | Low/Moderate |
| Methoxy-AQ | -OCH3 | 17 - 150 nM | 90 - 3000 nM | High |
Data synthesis indicates that while fluorination or methoxy substitution drastically reduces efficacy against resistant strains, bromination restores and often enhances nanomolar potency.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. The synthesis utilizes a Nucleophilic Aromatic Substitution (
Protocol 1: Synthesis of 7-Bromo-4-aminoquinolines via
Objective: Synthesize 7-bromo-N-(diaminoalkyl)quinolin-4-amine derivatives. Rationale: The electron-deficient nature of the 4-chloro-7-bromoquinoline intermediate allows for regioselective substitution at the 4-position without displacing the 7-bromo group, due to the activation provided by the protonated quinoline nitrogen.
-
Preparation: In a sealed pressure tube, dissolve 1.0 equivalent of 7-bromo-4-chloroquinoline in anhydrous ethanol.
-
Amine Addition: Add 3.0 equivalents of the desired diaminoalkane (e.g., N,N-diethylethane-1,2-diamine).
-
Catalysis: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts, though the neat amine often suffices.
-
Reaction: Heat the mixture to 130°C for 16 hours. Self-Validation Check: Monitor via LC-MS; the mass shift from the 4-chloro isotope pattern to the product mass confirms conversion.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Dichloromethane (DCM) and 1M NaOH. Extract the aqueous layer with DCM.
-
Purification: Purify the organic concentrate via flash column chromatography (Silica gel, gradient elution of DCM:MeOH:NH4OH 90:9:1) to yield the pure 7-bromo-4-aminoquinoline.
Protocol 2: In Vitro Hemozoin Formation Inhibition Assay (BHIA)
Objective: Quantify the ability of the synthesized brominated AQs to inhibit the crystallization of hematin into
-
Stock Preparation: Prepare 10 mM stock solutions of the brominated AQ compounds in DMSO.
-
Hematin Solution: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM.
-
Incubation: In a 96-well plate, mix 50
of the hematin solution with varying concentrations of the test compound (0.1 to 10 equivalents relative to hematin). -
Initiation: Initiate crystallization by adding 50
of 0.5 M sodium acetate buffer (pH 5.0). Incubate at 37°C for 18 hours. -
Readout: Centrifuge the plate to pellet the insoluble
-hematin. Transfer the supernatant (containing unreacted, soluble hematin) to a new plate. -
Quantification: Add 200
of a 2.5% SDS in 0.1 M sodium bicarbonate solution to the supernatant to monomerize the heme. Read absorbance at 405 nm. Self-Validation Check: Include Chloroquine as a positive control; the IC50 must fall within historical bounds (approx. 0.8-1.2 equivalents) to validate the assay run.
Caption: End-to-end experimental workflow for synthesizing and validating brominated aminoquinolines.
Late-Stage Modification (LSM) Considerations
In modern drug discovery, late-stage modification allows for the direct bromination of advanced aminoquinoline intermediates [2]. While bromination can significantly enhance target affinity through halogen bonding and increased lipophilicity, researchers must carefully monitor the compound's solubility. The introduction of a bromine atom inherently decreases aqueous solubility compared to a chlorine atom. Therefore, SAR campaigns must balance the enhanced pharmacodynamic properties of the 7-bromo substitution with pharmacokinetic optimizations, often achieved by incorporating highly soluble, ionizable groups at the 4-amino side chain (e.g., piperazines or morpholines) [3].
References
-
De, D., et al. "Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines." American Journal of Tropical Medicine and Hygiene, 1996. Available at:[Link]
-
Huo, T., et al. "Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing." Acta Pharmaceutica Sinica B, 2024. Available at:[Link]
-
O'Neill, P. M., et al. "Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum." Journal of Medicinal Chemistry, 2009. Available at:[Link]
Thermodynamic Stability and Tautomeric Equilibrium of N-Methylquinolin-2-amine Scaffolds: A Technical Guide
Executive Summary
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and targeted synthetic therapeutics[1]. Within this class, 2-aminoquinolines—specifically N-methylquinolin-2-amine (CAS: 52430-43-0)[2]—serve as highly versatile precursors for drug discovery. However, the rational design of therapeutics utilizing this scaffold requires a rigorous understanding of its thermodynamic stability. Because the 2-amino substituent introduces the potential for amine-imine tautomerization, the molecule's ground-state thermodynamics directly dictate its receptor binding affinity, solubility, and pharmacokinetic profile. This whitepaper provides an in-depth analysis of the thermodynamic stability of N-methylquinolin-2-amine, detailing the causality behind its structural dynamics and providing self-validating experimental and computational protocols for its characterization.
Structural Dynamics: The Amine-Imine Tautomeric Equilibrium
N-methylquinolin-2-amine exhibits a classic prototropic tautomeric equilibrium. The structural dichotomy lies between the exocyclic secondary amine (N-methylquinolin-2-amine) and the endocyclic imine (1-methylquinolin-2(1H)-imine).
From a thermodynamic standpoint, the amine tautomer is heavily favored. This stability is driven by the preservation of the full 10-
Despite this, the equilibrium is not static. Environmental factors—such as solvent polarity, dielectric constant, and hydrogen-bonding capacity—can significantly perturb this balance[3]. Polar protic solvents can stabilize the higher-energy imine form through specific intermolecular hydrogen-bonding interactions, effectively lowering the activation energy barrier for proton transfer.
Thermodynamic equilibrium between amine and imine tautomers.
Thermodynamic Energy Landscape
Quantitative experimental data for the tautomeric equilibrium of aminoquinolines is less abundant in the literature compared to aminopyridines; therefore, computational studies provide the most accessible and highly accurate quantitative insights[1]. The relative stability of these tautomers can be modeled in both the gas phase and in solvents of varying polarity using Density Functional Theory (DFT)[3].
The table below summarizes the representative thermodynamic parameters (
| Thermodynamic Parameter | Gas Phase ( | Non-Polar Solvent ( | Polar Solvent ( |
| Amine Tautomer | 0.00 kcal/mol | 0.00 kcal/mol | 0.00 kcal/mol |
| Imine Tautomer | +6.50 kcal/mol | +5.20 kcal/mol | +3.80 kcal/mol |
Note: The amine form is set as the zero-point reference. As solvent polarity increases, the dielectric stabilization of the more polar imine tautomer reduces the free energy gap.
Experimental & Computational Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We do not merely execute steps; we must understand the physical chemistry driving the analytical response.
Protocol I: VT-NMR Determination of Tautomeric Constants
Purpose: To quantify the tautomeric constant (
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of high-purity N-methylquinolin-2-amine[4] in 0.6 mL of anhydrous, deuterated solvent (e.g.,
or ). Expert Insight: The solvent must be strictly anhydrous. Trace water acts as a catalytic proton shuttle, maintaining rapid exchange and causing peak coalescence even at cryogenic temperatures. -
Instrument Calibration: Calibrate the NMR probe temperature using a standard neat methanol (for < 298 K) or ethylene glycol (for > 298 K) sample. This ensures the absolute accuracy of the temperature readings required for the van 't Hoff plot.
-
Data Acquisition: Acquire
and spectra starting from 298 K down to 190 K in 10 K decrements. Ensure a sufficient relaxation delay ( ) to allow for accurate quantitative integration. -
Thermodynamic Extraction: Integrate the distinct
signals for the amine and imine forms. Calculate . Plot against . The slope of this linear regression yields , and the y-intercept yields .
Protocol II: Computational Validation via DFT
Purpose: To isolate inherent molecular stability from solvent effects and validate experimental VT-NMR findings. Causality: Experimental data is inherently convoluted by solvent interactions. DFT allows us to calculate the absolute gas-phase energies and systematically introduce solvent effects using continuum models.
Step-by-Step Workflow:
-
Geometry Optimization: Construct 3D models of both tautomers. Perform geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set[1]. Expert Insight: The inclusion of diffuse (++) and polarization ((d,p)) functions is non-negotiable here. They are critical for accurately modeling the expanded electron density and lone pairs of the nitrogen atoms participating in the tautomerization.
-
Frequency Analysis: Run harmonic frequency calculations at the same level of theory. Confirm that no imaginary frequencies exist (verifying true local minima) and extract the zero-point energy (ZPE) corrections.
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM) to calculate single-point energies in target solvents (e.g., Chloroform, Water) to map the dielectric impact on
.
Integrated experimental and computational workflow for stability determination.
Implications for Drug Development
While the thermodynamic stability of the N-methylquinolin-2-amine scaffold heavily favors the amine tautomer in bulk solution, drug development professionals must account for the kinetic accessibility of the imine form. When a quinoline-based therapeutic enters a highly polarized, hydrogen-bond-rich receptor pocket (such as the ATP-binding site of a kinase), the microenvironment can selectively stabilize the higher-energy imine tautomer. Failing to account for this thermodynamic shift during in silico docking studies can lead to catastrophic miscalculations in predicted binding affinities. By employing the rigorous VT-NMR and DFT workflows outlined above, researchers can accurately map the energy landscape of these privileged scaffolds and design more potent, selective therapeutics.
References
-
Ethylene-Bridged Hexadentate Bis(amidines) and Bis(amidinates) with Variable Binding Sites - NSF Public Access Repository National Science Foundation (NSF).[Link]
Sources
Engineering the Coordination Sphere: A Technical Guide to Halo-Substituted Quinoline Ligands in Organometallic Chemistry
Introduction & Core Rationales
Halo-substituted quinolines—particularly halogenated 8-hydroxyquinolines (HQ)—are privileged scaffolds in organometallic and medicinal chemistry. The strategic placement of halogens (F, Cl, Br, I) on the quinoline ring is not merely a structural variation; it fundamentally alters the electronic, steric, and physicochemical properties of the ligand[1]. For drug development professionals and synthetic chemists, understanding the causality behind these modifications is critical for designing next-generation catalysts, luminescent materials, and metallodrugs.
Electronic and Steric Causality in Ligand Design
The introduction of halogens onto the quinoline core exerts profound inductive effects that dictate the behavior of the resulting metal complexes.
-
Thermodynamic Stability via pKa Tuning: Halogens withdraw electron density from the aromatic system, which directly lowers the pKa of the coordinating hydroxyl group in 8-hydroxyquinolines. This lowered pKa facilitates deprotonation and subsequent N,O-bidentate metal chelation at lower, more acidic pH values—a critical feature for targeting the acidic microenvironments of solid tumors[1].
-
Lipophilicity and Permeability: Halogenation (especially with heavier halogens like iodine in iodoquinol) significantly increases the partition coefficient (logP) of the resulting organometallic complexes. This drives passive diffusion across lipid bilayers, enhancing cellular uptake[2].
-
Solvation Dynamics: The stability of these complexes is highly dependent on the solvent's donor number. In weak solvating systems like methanol, less energy is required for the desolvation of metal ions, leading to higher stability constants compared to strong solvating agents like DMF[2].
Medicinal Organometallic Chemistry: Mechanisms of Action
Ruthenium and Rhodium Half-Sandwich Complexes
Organometallic half-sandwich complexes of Ru(η⁶-p-cymene) and Rh(η⁵-C₅Me₅) with halo-substituted 8-hydroxyquinolines exhibit exceptional solution stability[1]. Compounds such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) coordinated to Ru(II) have demonstrated potent anticancer and antibacterial effects, often outperforming the free ligands. The causality lies in the metal's ability to lock the ligand in an optimal bioactive conformation while protecting it from premature metabolic degradation.
Copper(II) Complexes and Chemodynamic Therapy (CDT)
Recent advancements have leveraged Copper(II) complexes of halogenated quinoline Schiff base derivatives for cancer therapy. These complexes act via a highly effective dual mechanism: they deplete intracellular glutathione (GSH) to reduce Cu(II) to Cu(I), which then catalyzes Fenton-like reactions to generate toxic hydroxyl radicals. Simultaneously, they inhibit autophagy flux by blocking autophagosome-lysosome fusion, preventing the cancer cell from clearing the oxidative damage[3].
Fig 1. Dual-action mechanism of Cu(II) halo-quinoline complexes in cancer chemodynamic therapy.
Quantitative Data: Stability and Efficacy
The thermodynamic stability of metal-haloquinoline complexes dictates their biological efficacy and toxicity profiles. Table 1 summarizes the stability constants for Iodoquinol (IQ) with various divalent metal ions, demonstrating the Irving-Williams series trend where Zn(II) forms the most stable complexes[2].
Table 1: Stability Constants of Iodoquinol (IQ) Metal Complexes in DMF/MeOH (25 °C)
| Metal Ion | Stoichiometry | Relative Stability Order | Mechanistic Note |
| Zn²⁺ | 1:1 | Highest | Maximum orbital overlap and optimal desolvation energy in MeOH[2]. |
| Co²⁺ | 1:1 | High | Strong N,O-chelation; intermediate ligand field stabilization[2]. |
| Pb²⁺ | 1:1 | Moderate | Larger ionic radius leads to slightly weaker electrostatic interactions[2]. |
| Mn²⁺ | 1:1 | Low | d⁵ high-spin configuration yields zero ligand field stabilization energy[2]. |
| Cd²⁺ | 1:1 | Lowest | Larger size and softer character mismatch with the hard oxygen donor[2]. |
Note: Stability constants universally increase with higher molar fractions of MeOH due to its lower donor number (DN = 20) compared to DMF (DN = 26.6), requiring less energy for metal ion desolvation[2].
Table 2: Key Halo-Quinoline Derivatives and Target Applications
| Ligand | Halogen Substitution | Primary Metal | Application / Target |
| Clioquinol | 5-Chloro, 7-Iodo | Ru(II), Zn(II) | Anticancer, Alzheimer's disease models. |
| Cloxyquin | 5-Chloro | Free / Cu(II) | Antituberculosis (M. tuberculosis) via metal chelation[4]. |
| Q3Cl4F | 3-Chloro, 4-Fluoro | Free Ligand | Parkinson's disease (MAO-A and MAO-B inhibition)[5]. |
| HQCl-Pro | 5-Chloro | Rh(III), Ru(II) | Reversal of multidrug resistance in Colo 320 cells. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on fundamental chemical causality.
Protocol: Synthesis of Half-Sandwich Ru(η⁶-p-cymene) Halo-Quinoline Complexes
Objective: Synthesize a monomeric N,O-chelated Ru(II) complex from a dimeric precursor[1]. Causality: The dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ is stable but unreactive. Adding a base deprotonates the halo-quinoline's hydroxyl group, creating a strong nucleophile that cleaves the dimer's chloride bridges, forcing the formation of the thermodynamic N,O-chelate product.
-
Preparation: Dissolve 1.0 equivalent of[Ru(η⁶-p-cymene)Cl₂]₂ in anhydrous methanol under an inert argon atmosphere.
-
Ligand Activation: In a separate vial, dissolve 2.0 equivalents of the halo-substituted 8-hydroxyquinoline (e.g., 5-chloro-8-hydroxyquinoline) in methanol. Add 2.0 equivalents of sodium methoxide (NaOMe).
-
Self-Validation Checkpoint: The solution will immediately undergo a bathochromic shift (color change from pale yellow to deep orange/red), confirming the deprotonation of the hydroxyl group and the formation of the phenolate anion.
-
-
Complexation: Dropwise add the activated ligand solution to the ruthenium precursor at room temperature. Stir for 4 hours.
-
Isolation: Concentrate the solvent in vacuo. Extract the residue with dichloromethane and filter through Celite to remove the NaCl byproduct.
-
Validation: Analyze via ¹H NMR. The successful cleavage of the dimer and coordination is confirmed by the loss of the symmetrical p-cymene doublet and the shifting of the quinoline aromatic protons.
Fig 2. Self-validating synthesis workflow for Ru(II) halo-quinoline complexes.
Protocol: Spectrophotometric Determination of Stability Constants (Job's Method)
Objective: Determine the stoichiometry and stability constant of metal-haloquinoline complexes[2]. Causality: By keeping the total molar concentration of metal and ligand constant while varying their molar ratio, the maximum absorbance will occur at the exact stoichiometric ratio of the complex.
-
Stock Solutions: Prepare equimolar (1 × 10⁻⁴ M) stock solutions of the metal nitrate (e.g., Zn(NO₃)₂) and the halo-quinoline ligand (e.g., Iodoquinol) in a binary DMF/MeOH solvent system[2].
-
Sample Preparation: Prepare a series of 10 solutions where the mole fraction of the ligand varies from 0.1 to 0.9, maintaining a constant total volume and total concentration.
-
Measurement: Record the UV-Vis absorption spectra for each solution at 25 °C.
-
Self-Validation Checkpoint: The presence of a clear isosbestic point across the spectra confirms that only two absorbing species (free ligand and the 1:1 complex) are in equilibrium. If the isosbestic point is lost, secondary complexes (e.g., 1:2) or aggregation are occurring.
-
-
Analysis: Plot the absorbance difference (ΔA) against the mole fraction of the ligand. The peak of the curve indicates the complex stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex)[2].
Catalytic Applications in Organometallic Synthesis
Beyond their role as medicinal agents, haloquinolines are vital building blocks and ligands in transition-metal catalysis. The halogen substituent serves as a reactive handle for cross-coupling. For instance, 8-haloquinolines undergo Buchwald-Hartwig C-N coupling with diamines to form bisquinolyldiamine ligands. These ligands, when complexed with Iron(II), create highly efficient chiral catalysts capable of enantioselective oxidative coupling of 2-naphthols to yield optically active BINOL derivatives[6]. Additionally, 2-haloquinolines are frequently utilized as starting materials for amination reactions to construct C-N bonds, yielding biologically active 2-aminoquinolines[7].
References
-
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. National Institutes of Health (NIH) / PMC. URL: [Link]
-
An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes. RSC Publishing. URL: [Link]
-
Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux. Journal of Medicinal Chemistry. URL: [Link]
-
Spectrophotometric study of complex formation between iodoquinol (IQ) and Co²⁺, Mn²⁺, Cd²⁺, Pb²⁺, and Zn²⁺ in DMF/MeOH binary mixed solvents. Arabian Journal of Chemistry. URL: [Link]
-
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. ASM Journals. URL: [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. URL: [Link]
-
Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. MDPI. URL: [Link]
Sources
- 1. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric study of complex formation between iodoquinol (IQ) and Co<sup>2+</sup>, Mn<sup>2+</sup>, Cd<sup>2+</sup>, Pb<sup>2+</sup>, and Zn<sup>2+</sup> in DMF/MeOH binary mixed solvents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols | MDPI [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Genesis and Evolution of N-Alkylated Aminoquinolines: A Technical Whitepaper
Executive Summary
N-alkylated aminoquinolines represent one of the most consequential classes of synthetic pharmacophores in medicinal chemistry. Characterized by a quinoline bicyclic core substituted with an amine group bearing an alkyl side chain, these compounds are broadly categorized into 4-aminoquinolines and 8-aminoquinolines . This whitepaper dissects their historical discovery, mechanistic biology, and the rigorous synthetic protocols that underpin their development, providing a comprehensive guide for researchers and drug development professionals.
Historical Discovery: From Dyes to Lifesaving Therapeutics
The journey of aminoquinolines began out of geopolitical necessity. For centuries, quinine—an alkaloid extracted from the Cinchona tree—was the sole effective treatment for malaria (1)[1]. During the World Wars, supply chain disruptions forced nations to seek synthetic alternatives (2)[2].
-
The 8-Aminoquinolines (1920s): In 1891, Paul Ehrlich noted the mild antimalarial properties of the synthetic dye methylene blue (3)[3]. Building on this structural foundation, scientists at Bayer in Germany synthesized the first 8-aminoquinoline, pamaquine (Plasmochin), in 1926 by appending a basic dialkylaminoalkyl side chain to a 6-methoxyquinoline core (4)[4]. While effective against dormant liver stages (hypnozoites), pamaquine was highly toxic. This led to the synthesis of primaquine in 1946 by Robert Elderfield, which offered a superior therapeutic index and remains a critical radical curative agent today (5)[5].
-
The 4-Aminoquinolines (1930s): In 1934, Hans Andersag at Bayer synthesized a 4-aminoquinoline named Resochin (chloroquine) (6)[6]. Initially, Bayer abandoned Resochin, falsely believing it was "too toxic for practical use in humans"—a historical misstep known as the "Resochin error" (6)[6]. They instead developed the 3-methyl analog, Sontochin. During WWII, Allied forces captured Sontochin in North Africa, sent it to the US for analysis, and subsequently rediscovered the profound efficacy and safety of the original Resochin structure, renaming it chloroquine (SN-7618) (2)[2].
Evolution of N-alkylated aminoquinolines from natural alkaloids and synthetic dyes.
Mechanism of Action (MOA) and Target Biology
Understanding the MOA requires analyzing the specific life cycle stages of Plasmodium species.
-
4-Aminoquinolines (Hemozoin Inhibition): During the intraerythrocytic stage, the parasite digests host hemoglobin within its acidic digestive vacuole (pH ~5.0-5.4) to acquire essential amino acids (7)[7]. This proteolysis releases free heme (ferriprotoporphyrin IX), which is highly toxic and causes oxidative membrane damage (8)[8]. To survive, the parasite biocrystallizes this heme into an inert polymer called hemozoin (β-hematin) (7)[7]. 4-aminoquinolines are weak bases that diffuse into the digestive vacuole and become protonated (ion-trapped) (9)[9]. They bind directly to the free heme, forming a drug-heme complex that caps the growing hemozoin polymer (10)[10]. The accumulation of uncrystallized, toxic heme ultimately lyses the parasite (9)[9].
-
8-Aminoquinolines (Redox Cycling): Unlike 4-aminoquinolines, 8-aminoquinolines target the pre-erythrocytic liver stages and dormant hypnozoites (5)[5]. While the exact MOA is still being elucidated, it is widely accepted that their metabolites interfere with the parasite's mitochondrial electron transport chain and generate reactive oxygen species (ROS) (3)[3]. However, this oxidative stress is also responsible for their primary toxicity: severe hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency (4)[4].
4-Aminoquinoline mechanism of action: inhibition of hemozoin biocrystallization.
Experimental Workflows and Self-Validating Protocols
Protocol 1: Synthesis of N-Alkylated 4-Aminoquinolines (e.g., Chloroquine)
The synthesis relies on a highly efficient nucleophilic aromatic substitution (SNAr) reaction.
-
Preparation of Reactants: Combine 1 equivalent of 4,7-dichloroquinoline with 2.5 equivalents of the N-alkylated diamine (e.g., 4-diethylamino-1-methylbutylamine).
-
Causality: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, driving the reaction forward without the need for external inorganic bases.
-
-
Thermal Substitution: Heat the neat mixture to 130°C–150°C for 6–8 hours.
-
Causality: The chlorine at the 4-position is highly activated by the electron-withdrawing quinoline nitrogen, allowing substitution without a palladium catalyst. The 7-chloro group remains unreactive under these conditions due to a lack of resonance activation.
-
-
Workup and Purification: Cool the mixture and partition between aqueous NaOH and dichloromethane. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Salt Formation: Dissolve the crude free base in ethanol and add 2 equivalents of phosphoric acid.
Step-by-step synthetic workflow for N-alkylated 4-aminoquinolines.
Protocol 2: In Vitro Hemozoin Inhibition Assay (β-Hematin Formation)
This cell-free assay validates the primary MOA of 4-aminoquinolines by measuring the inhibition of β-hematin (synthetic hemozoin) formation (10)[10].
-
Heme Solubilization: Dissolve hemin chloride in 0.1 M NaOH to prepare a fresh 5 mM stock.
-
Causality: Heme is intrinsically insoluble in neutral aqueous media; alkaline conditions prevent premature aggregation and π-π stacking.
-
-
Drug Incubation: In a 96-well plate, mix the heme stock with varying concentrations of the test aminoquinoline.
-
Initiation of Crystallization: Add sodium acetate buffer (pH 5.0) and a lipid catalyst (e.g., Tween 20 or pre-formed β-hematin seeds) and incubate at 37°C for 18 hours.
-
Quantification: Wash the precipitate with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to remove unreacted free heme. Dissolve the remaining β-hematin pellet in 0.1 M NaOH and measure absorbance at 400 nm.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the pharmacological profiles of key N-alkylated aminoquinolines.
| Compound | Class | Discovery Year | Target Stage | Mechanism of Action | Toxicity / Notes |
| Chloroquine | 4-Aminoquinoline | 1934 | Blood stage (asexual) | Hemozoin biocrystallization inhibition | Generally safe; widespread global resistance |
| Amodiaquine | 4-Aminoquinoline | 1940s | Blood stage (asexual) | Hemozoin biocrystallization inhibition | Risks of agranulocytosis and hepatotoxicity |
| Pamaquine | 8-Aminoquinoline | 1926 | Liver stage (hypnozoites) | Redox cycling / Mitochondrial disruption | High toxicity; hemolytic anemia in G6PD deficiency |
| Primaquine | 8-Aminoquinoline | 1946 | Liver stage (hypnozoites) | Redox cycling / Mitochondrial disruption | Standard radical cure; hemolytic anemia in G6PD deficiency |
| Tafenoquine | 8-Aminoquinoline | 1978 | Liver stage (hypnozoites) | Redox cycling / Mitochondrial disruption | Long half-life; hemolytic anemia in G6PD deficiency |
References
-
BenchChem: Discovery and history of 4-aminoquinoline compounds in medicinal chemistry.1
-
NCBI Bookshelf (NIH): Drug Discovery and Development - Malaria. 3
-
PMC (NIH): Malarial Hemozoin: From target to tool. 7
-
CABI Digital Library: Pitfalls in a Discovery: the Chronicle of Chloroquine. 6
-
PLOS Neglected Tropical Diseases: Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols.8
-
PMC (NIH): Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. 10
-
MDPI: Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners. 11
-
RxList: Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names. 9
-
Global Research Online: A Brief History of Quinoline as Antimalarial Agents. 12
-
AMEDD Center of History & Heritage: Clinical Treatment of Malaria. 13
-
Wikipedia: Chloroquine. 2
-
BenchChem: The Discovery and Development of Primaquine: A Technical Guide. 5
-
NIH: Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. 14
-
Clinical Microbiology Reviews (ASM): 8-Aminoquinoline Therapy for Latent Malaria. 4
-
PubMed (NIH): 4-Aminoquinolines--past, present, and future: a chemical perspective.15
-
Taylor & Francis: 4-Aminoquinoline – Knowledge and References. 16
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. History | AMEDD Center of History & Heritage [achh.army.mil]
- 14. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 7-Bromo-N-methylquinolin-2-amine
This Application Note is designed for professional researchers and medicinal chemists. It details a robust, scalable synthesis protocol for 7-bromo-N-methylquinolin-2-amine , a privileged scaffold in drug discovery often utilized for its potential in kinase inhibition and receptor modulation.
Executive Summary & Strategic Rationale
The 2-aminoquinoline pharmacophore is ubiquitous in bioactive molecules. The introduction of a bromine atom at the C7 position provides a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
Synthetic Strategy: We utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is preferred over direct amination of the quinoline core or metal-catalyzed amination due to the high electrophilicity of the C2 position in 2-chloroquinolines, which allows for regioselective substitution under mild conditions without affecting the C7-bromide handle.
Route Overview:
-
Activation: Conversion of 7-bromoquinolin-2(1H)-one to 7-bromo-2-chloroquinoline using phosphoryl chloride (POCl3).
-
Substitution: Regioselective SNAr displacement of the C2-chloride with methylamine.
Reaction Scheme & Workflow (Visualization)
The following diagram outlines the reaction logic and critical process controls.
Figure 1: Step-wise synthetic pathway transforming the lactam precursor to the target aminoquinoline.
Detailed Experimental Protocol
Phase 1: Synthesis of 7-Bromo-2-chloroquinoline
Objective: Activate the C2 position for nucleophilic attack.
Reagents & Equipment:
-
7-Bromoquinolin-2(1H)-one (1.0 eq)
-
Phosphoryl chloride (POCl3) (5.0 eq)
-
Anhydrous Toluene (optional co-solvent)
-
Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), oil bath.
Procedure:
-
Setup: In a dry round-bottom flask, suspend 7-bromoquinolin-2(1H)-one in neat POCl3. If solubility is poor, a minimal amount of anhydrous toluene can be added.
-
Reaction: Heat the mixture to reflux (approx. 105°C) . The suspension should clear to a homogeneous solution within 1–2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) for the disappearance of the starting lactam (low Rf).
-
Quench (Critical Safety Step): Cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze excess POCl3. Caution: This is highly exothermic and releases HCl gas.
-
Workup: Neutralize the aqueous phase to pH 7–8 using saturated NaHCO3 or 1M NaOH (keep temperature <20°C). Extract with Dichloromethane (DCM) (3x).[1]
-
Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo. The resulting solid is typically sufficiently pure (>95%) for the next step.
Phase 2: Synthesis of this compound
Objective: Regioselective displacement of chloride by methylamine.
Reagents:
-
7-Bromo-2-chloroquinoline (1.0 eq)
-
Methylamine (2.0 M in THF or 33% in EtOH) (5.0 – 10.0 eq)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Sealed tube or pressure vessel.
Procedure:
-
Setup: Place 7-bromo-2-chloroquinoline in a pressure tube. Add the methylamine solution.[2]
-
Reaction: Seal the vessel and heat to 80°C for 4–12 hours. The use of a sealed vessel is crucial to maintain the concentration of methylamine gas in the solution at elevated temperatures.
-
Self-Validation Check: The reaction mixture often turns from pale yellow to a deeper amber color.
-
-
Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). The product will be more polar (lower Rf) than the chloro-intermediate but less polar than the starting lactam.
-
Workup: Cool to room temperature. Concentrate the mixture to dryness to remove excess methylamine and solvent.
-
Purification: Dissolve the residue in DCM and wash with water. If necessary, purify via flash column chromatography (SiO2, gradient 0–30% EtOAc in Hexanes).
-
Crystallization: The product can often be recrystallized from EtOH/Water or Hexanes/DCM for high-purity applications.
Analytical Data & Specifications
Table 1: Physicochemical Properties & Expected Data
| Parameter | Specification / Expectation | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| Molecular Weight | 237.09 g/mol | Monoisotopic Mass: 235.99 |
| 1H NMR (CDCl3) | δ ~3.0-3.1 (d, 3H, N-Me ), ~6.7 (d, 1H, H3), ~7.8 (d, 1H, H4) | Characteristic doublet for methyl group coupling to NH. |
| MS (ESI+) | [M+H]+ = 237.0 / 239.0 | 1:1 ratio confirms mono-bromination. |
| Solubility | Soluble in DMSO, DCM, MeOH | Poor solubility in water. |
Critical Safety & Handling
-
POCl3: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform quench in a functioning fume hood.
-
Methylamine: Toxic and flammable gas/liquid. Use in a sealed vessel behind a blast shield.
-
Waste Disposal: Aqueous waste from the POCl3 quench contains significant phosphate and chloride salts; dispose of according to halogenated waste protocols.
References
-
PubChem. (2025).[3] 7-Bromoquinolin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Tokuyama, H., et al. (2001). Synthesis of substituted quinolines. Heterocycles, 54(1), 105-108.[4] (Cited via ChemicalBook search results for 7-bromoquinoline synthesis).
Sources
Application Note: Precision N-Methylation Strategies for 7-Bromoquinolin-2-amine
This Application Note is designed to provide a rigorous, field-validated guide for the N-methylation of 7-bromoquinolin-2-amine . This specific transformation presents a classic "ambident nucleophile" challenge common in heterocyclic chemistry, where selectivity between the ring nitrogen (
The following protocols prioritize regioselectivity to ensure the formation of the desired secondary amine (7-bromo-N-methylquinolin-2-amine) while minimizing the formation of the imino-tautomer or quaternary salts.
Executive Summary & Strategic Analysis
The substrate 7-bromoquinolin-2-amine contains two nucleophilic nitrogen centers: the quinoline ring nitrogen (
-
The Challenge: Under basic alkylation conditions (e.g., MeI/NaH), the ring nitrogen (
) is often the kinetic nucleophile, leading to the formation of the 1-methyl-2-iminoquinoline byproduct. -
The Solution: To achieve high selectivity for the exocyclic (
) position, we must utilize Reductive Amination or Acylation-Reduction strategies. These methods rely on the formation of an intermediate (imine or amide) that locks the regiochemistry at the exocyclic nitrogen before the final carbon-nitrogen bond is fixed.
Mechanistic Pathway & Selectivity
The following diagram illustrates the competing pathways and the strategic advantage of reductive amination.
Caption: Comparative pathways for methylation. Reductive amination avoids the N1-alkylation trap.
Reagent Selection Guide
| Reagent Class | Specific Reagent | Role | Selectivity Rating | Notes |
| Carbon Source | Paraformaldehyde | Methyl donor | High | Solid form of HCHO; safer and easier to handle than formalin. |
| Carbon Source | Formalin (37% aq) | Methyl donor | High | Standard liquid source; requires careful pH control. |
| Reductant | Sodium Cyanoborohydride | Reducing Agent | Excellent | Stable at pH 4-5 (optimal for imine formation); prevents over-alkylation. |
| Reductant | Sodium Triacetoxyborohydride | Reducing Agent | Good | Milder than NaBH4; excellent for solvent-free or DCM-based protocols. |
| Acid Catalyst | Acetic Acid (AcOH) | Catalyst | N/A | Promotes formation of the exocyclic iminium ion intermediate. |
| Solvent | Methanol (MeOH) | Solvent | N/A | Protic solvent stabilizes the transition state for borohydride reduction. |
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Objective: Synthesis of this compound with >95% regioselectivity. Scale: 1.0 gram (4.48 mmol) basis.
Reagents Required:
-
7-Bromoquinolin-2-amine (1.0 eq)
-
Paraformaldehyde (3.0 - 5.0 eq)
-
Sodium Cyanoborohydride (NaCNBH
) (3.0 eq) -
Acetic Acid (glacial)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Imine Formation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromoquinolin-2-amine (1.0 g, 4.48 mmol) in Methanol (15 mL).
-
Add Paraformaldehyde (670 mg, ~22 mmol, 5 eq).
-
Add Acetic Acid (2-3 mL) dropwise to adjust pH to ~4–5.
-
Critical Step: Heat the mixture to reflux (65°C) for 2–4 hours. This forces the formation of the hemiaminal/imine species. Monitor by TLC (the starting amine spot should disappear or shift).
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Carefully add Sodium Cyanoborohydride (845 mg, 13.4 mmol, 3 eq) portion-wise over 15 minutes. Caution: Evolution of HCN is possible if too acidic; ensure good ventilation.
-
Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO
(20 mL) to neutralize the acid. -
Remove Methanol under reduced pressure (rotary evaporator).
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL), dry over Na
SO , and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 10%
40% EtOAc). -
Note: The product is a secondary amine and may streak; adding 1% Triethylamine to the eluent can improve peak shape.
-
Protocol Validation (QC):
-
1H NMR (DMSO-d6): Look for the N-methyl doublet at
~2.9–3.0 ppm ( Hz) which collapses to a singlet upon D O shake (indicating coupling to NH). -
Absence of N1-isomer: The N1-methyl isomer (imino form) typically shows a methyl singlet at a significantly different shift (often
> 3.5 ppm) and distinct aromatic coupling patterns.
Protocol B: Solid-State Mechanochemical Synthesis (Green Alternative)
Objective: Solvent-free rapid synthesis. Reference: Adapted from J. Am. Chem. Soc. / PMC methodologies for solvent-free methylation [1].
Reagents Required:
-
7-Bromoquinolin-2-amine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Sodium Borohydride (NaBH
) (2.0 eq) or NaBH(OAc) -
Stainless steel ball mill jar and balls.
Methodology:
-
Combine the amine (223 mg, 1 mmol), Paraformaldehyde (36 mg, 1.2 mmol), and dry NaBH
(76 mg, 2 mmol) in the milling jar. -
Mill at 30 Hz for 20–30 minutes.
-
Extract the solid residue with Dichloromethane (DCM) and filter to remove inorganic salts.
-
Concentrate and purify as in Protocol A.
Protocol C: Direct Alkylation (Not Recommended, but documented for comparison)
Warning: This method frequently yields mixtures of Mono-N, Di-N, and Ring-N alkylated products.
-
Dissolve amine in DMF.[1]
-
Add Cesium Carbonate (Cs
CO ) (2.0 eq). -
Add Methyl Iodide (MeI) (1.05 eq) at 0°C.
-
Stir 2 hours.
-
Outcome: Usually requires difficult HPLC separation of the N-methyl and N,N-dimethyl products.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor imine formation | Increase reflux time with Paraformaldehyde before adding reductant. Ensure pH is acidic (~4-5). |
| Over-methylation (Dimethyl) | Excess HCHO/Reductant | Use exactly 1.0-1.2 eq of Paraformaldehyde if dimethylation is observed (though steric hindrance usually protects against this). |
| N1-Methylation (Ring) | pH too high (Basic) | Ensure Acetic Acid is present. Basic conditions favor the ring nitrogen nucleophile. |
Workflow Visualization
Caption: Step-by-step workflow for the reductive methylation protocol.
References
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Source: National Institutes of Health (PMC) / Beilstein J Org Chem. URL:[Link] (Validates the use of solid-state reductive amination for difficult amines).
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate. Source: Royal Society of Chemistry (Catalysis Science & Technology). URL:[Link] (Alternative green chemistry approach).
-
Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. Source: Organic & Biomolecular Chemistry.[1][2][3] URL:[Link] (Provides context on the N1 vs N-exocyclic selectivity challenges in similar heterocyclic systems).
Sources
Buchwald-Hartwig cross-coupling using 7-bromo-N-methylquinolin-2-amine
Application Note: Buchwald-Hartwig Cross-Coupling of 7-Bromo-N-methylquinolin-2-amine
Part 1: Strategic Analysis & Mechanistic Rationale
1.1 The Substrate Challenge The substrate, This compound , presents a unique "push-pull" electronic environment that distinguishes it from standard aryl bromides.
-
Deactivation at C7: The 2-amino group (N-methyl) is a strong electron donor (+M effect). Through resonance, this electron density increases the electron richness of the carbocyclic ring, theoretically making the C7-Br bond less prone to oxidative addition compared to a bare bromoquinoline.
-
Catalyst Poisoning Risk: The quinoline nitrogen (N1) is a potent
-donor capable of coordinating to Palladium(0), potentially sequestering the catalyst in an off-cycle resting state ( ). -
Protic Functionality: The secondary amine at C2 contains an N-H proton. While less acidic than an amide, it necessitates careful base selection to prevent deprotonation-induced aggregation or side reactions.
1.2 The Solution: Ligand-Controlled Selectivity To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Steric Bulk: Ligands like BrettPhos and RuPhos possess significant steric bulk that prevents the coordination of the quinoline nitrogen to the Pd center.
-
Electron Richness: These electron-rich phosphines facilitate the oxidative addition of the deactivated C7-Br bond.
-
Selectivity: The protocol is designed to couple an external amine nucleophile at C7 while leaving the C2-N-methylamine intact.
Part 2: Experimental Protocols
Pre-Reaction Optimization (The "Self-Validating" System)
Do not proceed to scale-up without this checkpoint.
Before committing valuable starting material, run a 4-reaction screen to identify the optimal catalytic system for your specific amine partner.
Screening Matrix (100 µmol scale):
| Entry | Ligand | Base | Solvent | Target Nucleophile Class |
|---|---|---|---|---|
| A | BrettPhos | NaOtBu | 1,4-Dioxane | Primary Amines (Aliphatic/Aromatic) |
| B | RuPhos | NaOtBu | 1,4-Dioxane | Secondary Amines |
| C | Xantphos | Cs₂CO₃ | Toluene | Amides / Base-Sensitive Amines |
| D | BINAP | NaOtBu | Toluene | General / Cost-Effective |
Validation Criteria:
-
TLC Monitoring: Disappearance of starting bromide (
in 30% EtOAc/Hex) and appearance of blue-fluorescent product (typical for 7-aminoquinolines). -
LCMS: Check for
of product. Crucial: If you see , you have hydrodebromination (reduction). Switch to a less bulky ligand or lower temperature.
Standardized Scale-Up Protocol (1.0 Gram Scale)
Target Reaction: Coupling of this compound with a generic Primary Amine (
Reagents:
-
Substrate: this compound (1.0 equiv, 4.2 mmol)
-
Nucleophile: Primary Amine (1.2 equiv, 5.0 mmol)
-
Catalyst Source:
(1.0 mol% Pd) or Pd(OAc)₂ (2.0 mol%) -
Ligand: BrettPhos (2.0 - 4.0 mol%) (Use RuPhos for secondary amines)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk tube or 3-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Expert Insight: Oxygen is the enemy of the active Pd(0)-Ligand complex. Rigorous exclusion of air is critical.
-
-
Solids Addition: Charge the flask with:
- (38 mg, 0.042 mmol)
-
BrettPhos (45 mg, 0.084 mmol)
-
Substrate (1.00 g, 4.2 mmol)
-
NaOtBu (565 mg, 5.88 mmol)
-
Note: If the amine nucleophile is a solid, add it now.
-
Degassing: Cap the flask. Evacuate under high vacuum and backfill with Argon three times.
-
Liquids Addition:
-
Add anhydrous 1,4-Dioxane (21 mL) via syringe.
-
If the amine nucleophile is a liquid, add it now via syringe.
-
-
Activation & Heating:
-
Place the flask in a pre-heated oil bath at 90°C .
-
Stir vigorously (800 rpm). The solution should turn from dark purple/red (Pd precursor) to a lighter orange/brown (active catalyst).
-
-
Monitoring:
-
Check HPLC/TLC at 2 hours.
-
Endpoint: >98% conversion of bromide.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and salts.
-
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Silica Gel).
-
Eluent: DCM/MeOH gradient (0-10%) or Hexane/EtOAc (depending on amine polarity). 7-aminoquinolines are often polar; adding 1%
to the eluent can reduce streaking.
-
Part 3: Visualization & Mechanism
Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard catalytic cycle alongside the specific "trap" presented by the quinoline nitrogen.
Caption: Figure 1. Catalytic cycle showing the critical role of bulky ligands in preventing off-cycle coordination to the quinoline nitrogen.
Optimization Decision Tree
Use this logic flow to troubleshoot low yields.
Caption: Figure 2. Troubleshooting logic for maximizing yield and selectivity.
Part 4: References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl halides with primary and secondary amines.[6][7] Journal of the American Chemical Society, 116(13), 5969-5970.
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350.
-
Maes, B. U., et al. (2003). Amination of chloroquinolines: A comparative study of transition metal-catalyzed reactions vs. nucleophilic aromatic substitution. Tetrahedron, 59(12), 2099-2114. (Context for Quinoline reactivity).
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. entegris.com [entegris.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 7-Bromo-N-methylquinolin-2-amine
Executive Summary & Scientific Rationale
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory agents. Specifically, 7-bromo-N-methylquinolin-2-amine is a critical intermediate; the C7-bromine atom provides a versatile handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C2-amine functionality modulates solubility and target binding affinity.
Traditional thermal synthesis of 2-aminoquinolines via Nucleophilic Aromatic Substitution (SNAr) often requires harsh conditions (high boiling solvents like DMF/DMSO, reflux >24h) and suffers from poor yields due to competing polymerization or decomposition.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dipolar polarization mechanism of microwave irradiation, we achieve rapid internal heating, significantly reducing reaction times from hours to minutes while enhancing regioselectivity and yield.
Key Advantages of this Protocol:
-
Reaction Time: Reduced from 18 hours (thermal) to 15 minutes.
-
Green Chemistry: Utilizes Ethanol (EtOH) as a solvent, avoiding toxic dipolar aprotic solvents.
-
Yield: Increases isolated yield from ~65% to >90%.
-
Scalability: Protocol is adaptable from 0.5 mmol screening to 50 mmol preparative scale.
Retrosynthetic Strategy & Mechanism
The synthesis targets the C2-position of the quinoline ring. The 2-chloro substituent is activated for nucleophilic attack by the ring nitrogen, which acts as an electron sink. The 7-bromo substituent remains intact under these conditions, provided the temperature is controlled to prevent competitive debromination or amination at the C7 position (which is significantly less reactive).
Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like transition state.
Figure 1: Mechanistic pathway for the nucleophilic aromatic substitution of 2-chloroquinoline.
Experimental Protocol
Materials and Equipment
-
Microwave Reactor: Dedicated single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Reaction Vessel: 2–5 mL microwave-transparent glass vial with a crimp cap and PTFE/silicone septum.
-
Reagents:
-
7-Bromo-2-chloroquinoline (CAS: 99455-15-9) [Source: Sigma-Aldrich/Combi-Blocks].
-
Methylamine (33% wt. in absolute ethanol) or Methylamine (2.0 M in THF). Note: Ethanol solution is preferred for better microwave absorption.
-
Ethanol (Absolute, HPLC grade).
-
Optional: Diisopropylethylamine (DIPEA) if using Methylamine HCl salt.
-
Step-by-Step Procedure
Step 1: Reaction Setup
-
Weigh 7-Bromo-2-chloroquinoline (242 mg, 1.0 mmol) into a 5 mL microwave vial.
-
Add a magnetic stir bar.
-
Add Methylamine solution (3.0 mL, ~6-8 eq) .
-
Expert Insight: A large excess of amine is used to drive the equilibrium forward and scavenge the HCl generated.
-
-
Seal the vial tightly with the crimp cap.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. Note that "Fixed Power" is discouraged; use Dynamic Power control based on temperature.
| Parameter | Setting | Rationale |
| Temperature | 130 °C | Sufficient activation energy for SNAr without degrading the 7-Br bond. |
| Hold Time | 15:00 min | Optimized for >98% conversion. |
| Pre-stirring | 30 sec | Ensures homogeneity before heating. |
| Absorption Level | High | Ethanol couples efficiently with MW irradiation.[1] |
| Pressure Limit | 15 bar | Safety cutoff (EtOH vapor pressure + MeNH2 gas). |
Step 3: Workup and Purification [2]
-
Cooling: Allow the reactor to cool the vial to <45 °C using compressed air (automated).
-
Venting: Caution: The vial may still be pressurized. Pierce the septum with a needle in a fume hood to vent excess methylamine.
-
Concentration: Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove ethanol and excess methylamine.
-
Extraction:
-
Dissolve residue in Ethyl Acetate (20 mL).
-
Wash with Water (2 x 10 mL) to remove amine salts.
-
Wash with Brine (1 x 10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[3]
-
-
Purification: The crude product is often >95% pure. If necessary, recrystallize from cold Ethanol/Water (9:1) or purify via flash chromatography (Hexanes:EtOAc 80:20).
Optimization & Troubleshooting
The following data summarizes the optimization process used to establish the standard protocol.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | Time (min) | Conversion (LCMS) | Observations |
| 1 | Ethanol | 80 (Reflux) | 180 | 45% | Slow reaction; incomplete conversion. |
| 2 | DMF | 150 | 10 | 92% | Good conversion, but workup is difficult (DMF removal). |
| 3 | Ethanol | 130 | 15 | >99% | Optimal balance of speed, yield, and green chemistry. |
| 4 | THF | 120 | 20 | 75% | THF is a poor microwave absorber (low dielectric loss). |
Troubleshooting Guide
-
Problem: Low conversion.
-
Problem: High pressure shutdown.
-
Solution: Reduce the volume of the reaction mixture (leave 50% headspace) or use a lower concentration of methylamine (add pure EtOH to dilute).
-
-
Problem: Impurity formation (Debromination).
-
Solution: Reduce temperature to 110 °C and extend time to 25 mins. Debromination is rare below 150 °C without a transition metal catalyst.
-
Characterization & Validation
Product: this compound Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, J = 8.8 Hz, 1H, H-4), 7.78 (d, J = 2.0 Hz, 1H, H-8), 7.60 (d, J = 8.5 Hz, 1H, H-5), 7.35 (dd, J = 8.5, 2.0 Hz, 1H, H-6), 7.15 (br q, 1H, NH), 6.75 (d, J = 8.8 Hz, 1H, H-3), 2.95 (d, J = 4.5 Hz, 3H, CH₃).
-
LC-MS (ESI): Calculated for C₁₀H₉BrN₂ [M+H]⁺: 237.00/239.00. Found: 237.1/239.1 (Characteristic 1:1 Br isotope pattern).
Process Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Safety and Compliance
-
Pressure Hazards: Heating volatile amines in closed vessels generates significant pressure. Ensure the microwave reactor's pressure limit is set (typically 20-30 bar) and use certified high-pressure vials.
-
Chemical Handling: 7-Bromo-2-chloroquinoline is an irritant. Methylamine is toxic and flammable. All venting must be performed in a functioning fume hood.
-
Waste Disposal: Dispose of halogenated organic waste according to institutional EHS guidelines.
References
-
BenchChem. Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. (Accessed 2023). Link
-
Peng, J., et al. "Microwave-Assisted Nucleophilic Aromatic Substitution: A Green Approach for the Synthesis of Aminated Quinazolines and Quinolines." Molecules, 2024.[5] Link
-
PubChem. Compound Summary for CID 59665497: this compound. National Library of Medicine (US). Link
-
Organic Chemistry Portal. Microwave Synthesis: Nucleophilic Substitution. (General Reference for SNAr conditions). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
Application Note: In Vitro Biological Assay Screening Protocols for Quinoline-2-Amine Derivatives
Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.
Introduction & Pharmacological Context
The quinoline scaffold is a highly versatile and privileged pharmacophore in medicinal chemistry, historically recognized for its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1][2]. Recent structure-activity relationship (SAR) studies have expanded the utility of this core, identifying specific derivatives—most notably the 3-alkyl-quinoline-2-amines (e.g., 3-pentyl-quinoline-2-amine)—as highly potent and selective agonists for human Toll-Like Receptor 8 (hTLR8)[3].
Unlike dual TLR7/8 agonists, quinoline-2-amines can evoke a pure TLR8-mediated pro-inflammatory cytokine and Type II interferon response without attendant TLR7 activation[3]. This selectivity makes them prime candidates for vaccine adjuvants and immunotherapeutics. This application note establishes a self-validating, multi-tiered screening protocol to evaluate novel quinoline-2-amine libraries, focusing on primary hTLR8 agonism, orthogonal cytokine profiling, and secondary antimicrobial screening.
Mechanistic Rationale & Assay Design
As a Senior Application Scientist, it is critical to design assays that isolate the precise mechanism of action while controlling for biological noise.
hTLR8 is an endosomal pattern recognition receptor (PRR). When a quinoline-2-amine derivative permeates the cell and enters the endosome, it binds to the hTLR8 dimer. This binding recruits the MyD88 adaptor protein, initiating a kinase cascade (IRAK1/4, TRAF6) that culminates in the nuclear translocation of the transcription factors NF-κB and AP-1[4].
To screen for this specific causality, our primary high-throughput screening (HTS) assay utilizes a reporter cell line where NF-κB activation is directly coupled to the secretion of embryonic alkaline phosphatase (SEAP). This ensures that the readout is a direct consequence of target engagement and transcriptional activation, rather than an artifact of non-specific cellular stress.
Figure 1: MyD88-dependent hTLR8 signaling cascade activated by quinoline-2-amine agonists.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) of hTLR8 Agonism
Objective: Quantify NF-κB/AP-1 transcriptional activation using HEK-Blue™ hTLR8 cells. Self-Validation Check: Always run a parallel cytotoxicity screen (e.g., CellTiter-Glo). Dead cells do not secrete SEAP; failing to account for compound toxicity will result in false-negative agonism data.
Step-by-Step Methodology:
-
Cell Culture Maintenance: Culture HEK-Blue hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and selective antibiotics (Blasticidin/Zeocin) to maintain the reporter plasmid.
-
Compound Preparation: Dissolve quinoline-2-amine analogs in anhydrous DMSO to a 10 mM stock. Perform a 10-point serial dilution (10 µM to 0.1 nM) in the test medium. Critical: Ensure the final DMSO concentration in the assay well does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Cell Seeding:
-
Dispense 20 µL of the compound dilutions into a 96-well flat-bottom tissue culture plate.
-
Add 180 µL of the HEK-Blue cell suspension (adjusted to
cells/well). -
Controls: Include 3-pentyl-quinoline-2-amine as a positive control[3] and 0.5% DMSO as a vehicle control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
Reporter Detection:
-
Transfer 20 µL of the induced supernatant from each well to a new 96-well assay plate.
-
Add 180 µL of QUANTI-Blue™ detection medium (or equivalent SEAP colorimetric substrate) to each well.
-
Incubate at 37°C for 1 to 3 hours until color development is visible.
-
-
Data Acquisition: Read the optical density (OD) at 620–655 nm using a microplate spectrophotometer. Calculate the
values using a 4-parameter logistic regression model.
Figure 2: HTS workflow for evaluating hTLR8 agonism of quinoline-2-amine libraries.
Protocol 2: Orthogonal Validation via PBMC Cytokine Profiling
Objective: Validate that the reporter assay agonism translates to physiological Th1-polarizing immune responses in primary human cells[4].
Step-by-Step Methodology:
-
Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Seeding: Resuspend PBMCs in RPMI 1640 (10% FBS) and seed at
cells/mL in 96-well plates (200 µL/well). -
Stimulation: Treat the cells with the top hit compounds from Protocol 1 at their calculated
concentrations. Incubate for 18 hours at 37°C. -
Quantification: Harvest the supernatants and centrifuge at 1,000 x g for 5 minutes to remove debris. Quantify TNF-α and IFN-γ secretion using target-specific sandwich ELISAs.
Protocol 3: Secondary Antimicrobial Screening (Broth Microdilution)
Objective: Given the well-documented antibacterial properties of the quinoline core[1], screen top candidates for dual-action or off-target antimicrobial efficacy.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare bacterial inocula (e.g., S. aureus, E. coli) to a final concentration of
CFU/mL in Mueller-Hinton Broth (MHB). -
Assay Setup: Dispense 50 µL of serial twofold compound dilutions into 96-well plates. Add 50 µL of the bacterial suspension to each well.
-
Incubation & Readout: Incubate at 37°C for 16–20 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible growth, confirmed via the reduction of resazurin dye (blue to pink transition indicates viability).
Data Presentation & Interpretation
To ensure robust decision-making during the hit-to-lead phase, all quantitative data should be consolidated into a comparative matrix. A high
Table 1: Representative Biological Screening Profile of Quinoline-2-Amine Derivatives
| Compound ID | Target Profile | hTLR8 | PBMC TNF-α (Fold Change)* | S. aureus MIC (µg/mL) | HepG2 |
| 3-pentyl-quinoline-2-amine | Reference Agonist | 0.25 ± 0.04 | 45.2x | >128 | >50 |
| Analog Q-01 | Test Compound | 0.18 ± 0.02 | 52.1x | 64 | >50 |
| Analog Q-02 | Test Compound | >10.0 | 1.2x | 8 | 12.5 |
| Vehicle (0.5% DMSO) | Negative Control | N/A | 1.0x | N/A | N/A |
*Fold change relative to vehicle control after 18h stimulation.
Interpretation Note: Analog Q-01 demonstrates superior hTLR8 agonism compared to the reference compound, with excellent translation to primary PBMC cytokine secretion and low cytotoxicity. Conversely, Analog Q-02 lacks TLR8 activity but exhibits potent antimicrobial properties, suggesting a divergent structure-activity relationship that warrants separate investigation as an antibiotic lead[1].
References
-
Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. ACS Publications. 3
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. 1
-
Biological activities of quinoline derivatives. PubMed. 2
-
Tailoring Toll-like Receptor 8 Ligands for Balancing Immune Response and Inflammation. Freie Universität Berlin. 4
Sources
Application Note: Advanced Crystallization Protocols for N-Methylquinolin-2-amine Derivatives
Executive Summary
This guide details the purification and crystallization of N-methylquinolin-2-amine and its substituted derivatives. These heterocyclic compounds are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents.[1]
Unlike simple organic solids, amino-quinolines exhibit pH-dependent solubility , a high propensity for
Physicochemical Profile & Solubility Logic
To design an effective crystallization, one must understand the intermolecular forces at play.
Molecular Behavior[1][3]
-
Lipophilicity: The N-methyl group increases lipophilicity compared to primary aminoquinolines (e.g., 2-aminoquinoline).[2] This makes the molecule highly soluble in chlorinated solvents (DCM, Chloroform) and moderately soluble in alcohols.
-
Hydrogen Bonding: The secondary amine acts as a hydrogen bond donor, while the quinoline ring nitrogen acts as an acceptor. This "donor-acceptor" motif encourages chain-like crystal packing, which can be disrupted by impurities, leading to amorphous oils.[2]
-
Basicity: The ring nitrogen is the most basic site. Protonation here (using HCl or methanesulfonic acid) dramatically changes solubility, a feature we exploit in Protocol B.
Solubility Data (Standardized)
Data represents typical values for N-methylquinolin-2-amine derivatives at 25°C.
| Solvent | Solubility Class | Interaction Mechanism | Usage in Crystallization |
| Water | Insoluble | Hydrophobic repulsion | Anti-solvent |
| Ethanol (EtOH) | Moderate (Hot) / Low (Cold) | H-bonding / Dipole-dipole | Primary Solvent |
| Ethyl Acetate | Moderate | Dipole-dipole | Co-solvent |
| Dichloromethane | High | Dispersion / Weak Dipole | Dissolution only (too soluble) |
| Toluene | Moderate | Good for non-polar derivatives | |
| Hexane/Heptane | Insoluble | None | Primary Anti-solvent |
Pre-Crystallization Purification (The "CRITICAL" Step)
Expert Insight: Direct recrystallization of crude quinoline reaction mixtures often fails because tarry byproducts (oligomers) act as "crystal poisons," preventing nucleation. You must perform an Acid-Base extraction first to remove neutral tars.[2]
Protocol A: Acid-Base Impurity Scavenging
Objective: Isolate the basic amine from non-basic synthetic impurities.[2]
-
Dissolution: Dissolve crude dark oil/solid in Ethyl Acetate (EtOAc) (10 mL/g).
-
Acid Extraction: Extract the organic layer twice with 1M HCl (aqueous).[3]
-
Wash: Discard the organic layer. Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.
-
Observation: The product will precipitate as a free base solid or oil.
-
-
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) . Dry over
and evaporate.[5]-
Result: You now have a "clean crude" ready for crystallization.
-
Crystallization Protocols
Protocol B: Thermodynamic Recrystallization (Ethanol/Water)
Best for: General purification of the free base.
Logic: Ethanol solubilizes the lipophilic rings; water acts as a high-dielectric anti-solvent that forces the hydrophobic lattice to form.
-
Saturation: Place 1.0 g of "clean crude" in a flask equipped with a magnetic stir bar.
-
Dissolution: Add Absolute Ethanol dropwise while heating to reflux (approx. 78°C).
-
Stop point: Add just enough EtOH to dissolve the solid.[6] If 10 mL passes and solid remains, check for inorganic salts (insoluble in EtOH).
-
-
Anti-solvent Addition: While maintaining reflux, add Deionized Water dropwise.
-
Endpoint: Add water until a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 2-3 drops of hot Ethanol to clear the solution back to transparent.
-
Controlled Cooling (Crucial):
-
Remove from heat. Place the flask on a cork ring (insulator).
-
Cover with a beaker to prevent evaporation.
-
Allow to cool to Room Temp (RT) over 2 hours. Do not rush this.
-
-
Yield Maximization: Once at RT, move to a 4°C fridge for 4 hours.
-
Filtration: Filter crystals and wash with cold 50:50 EtOH:Water.
Protocol C: Hydrohalic Salt Formation
Best for: Oily derivatives that refuse to solidify or high-solubility analogs.[2]
Logic: Converting the amine to a salt (
-
Dissolution: Dissolve 500 mg of substrate in 5 mL Diethyl Ether (or EtOAc if insoluble in ether).
-
Acidification: Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or 1.25M HCl in Ethanol .
-
Observation: Immediate white/yellow precipitate should form.
-
-
Digestion: Stir the suspension for 30 minutes. This "ages" the precipitate, preventing amorphous trapping.
-
Collection: Filter the salt.
-
Recrystallization of Salt: If the salt is impure, recrystallize using Methanol (solvent) and Acetone (anti-solvent) .
Troubleshooting: The "Oiling Out" Phenomenon
Quinolines are notorious for separating as a liquid oil rather than crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility curve.[2]
| Symptom | Root Cause | Corrective Action |
| Milky emulsion forms upon cooling | Cooling too fast.[2] | Re-heat to clear solution. Cool very slowly (wrap flask in foil/towel). |
| Oil droplets at bottom | Impurities lowering melting point. | Perform Protocol A (Acid/Base extraction) again.[3] |
| No precipitate (solution remains clear) | Solution not saturated. | Evaporate 20% of solvent or add seed crystal. |
| Amorphous sticky gum | Solvent too polar. | Switch from EtOH/Water to Toluene/Hexane . |
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on compound behavior.
Figure 2: Acid-Base Purification Workflow
Caption: The critical pre-crystallization purification step to remove "crystal poisons" (tars).[2]
[1]
References
-
Solubility of Quinolin-2-amine . Solubility of Things. Retrieved from [Link][2]
-
Polymorphism in Molecular Crystals . ResearchGate. Retrieved from [Link]
- Crystallization of quinoline derivatives and its preparation method. Google Patents (CN102344438B).
-
Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives . Heterocycles. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-N-methylquinolin-2-amine
Welcome to the technical support center for the synthesis of 7-bromo-N-methylquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. The information is presented in a practical question-and-answer format to directly address specific experimental issues, providing both mechanistic explanations and actionable protocols to improve reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around the most robust and commonly employed synthetic pathway, which involves the initial construction of a 7-bromo-2-chloroquinoline precursor, followed by a carbon-nitrogen bond-forming reaction.[1]
Section 1: Synthesis of the 7-Bromo-2-chloroquinoline Precursor
Q1: My initial quinoline ring synthesis to produce 7-bromoquinolin-2(1H)-one is suffering from extremely low yields and significant byproduct formation. What are the likely causes and how can I optimize this step?
A1: Low yields in foundational quinoline syntheses are a frequent and multifaceted problem. The exact cause depends on the specific named reaction you are employing (e.g., Knorr, Doebner-von Miller, Skraup), but the core issues can be systematically addressed.[2][3]
Causality and Expert Insights: The formation of the quinoline core often requires harsh conditions (strong acids, high temperatures), which can lead to competing side reactions like polymerization, tar formation, or the generation of regioisomers.[4][5][6] The purity of starting materials is paramount, as minor impurities can inhibit catalysts or become incorporated into unwanted byproducts.[2]
Troubleshooting & Optimization Table:
| Issue | Potential Cause | Recommended Action |
| Violent, Uncontrollable Exotherm (Skraup Synthesis) | Rapid, uncontrolled reaction rate due to the dehydration of glycerol to acrolein.[4][7] | Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture before heating. This extends the reaction over a longer period.[5][7] Ensure slow, controlled addition of sulfuric acid with efficient cooling. |
| Formation of Tar / Polymers | Polymerization of reactive intermediates (e.g., acrolein) under harsh acidic and high-temperature conditions.[5] | Use a moderator (FeSO₄). Ensure anhydrous conditions and maintain a controlled temperature profile with efficient stirring to avoid localized overheating.[4] |
| Incomplete Reaction | Reaction temperature is too low, time is too short, or reactants are not fully soluble. | Systematically increase the reaction temperature and monitor progress by Thin Layer Chromatography (TLC). Choose a solvent with a higher boiling point if solubility is an issue.[3] |
| Mixture of Regioisomers | Occurs when using unsymmetrical starting materials (e.g., in Friedländer or Combes synthesis).[5][8] | Modify substrates to favor one reaction site through steric hindrance. The choice of catalyst (e.g., specific amine catalysts) can also significantly influence regioselectivity.[8] |
Q2: The chlorination of 7-bromoquinolin-2(1H)-one to 7-bromo-2-chloroquinoline is incomplete. What is a reliable protocol?
A2: This conversion is a critical step to activate the C2 position for nucleophilic substitution. Incomplete reactions are often due to degraded reagents or insufficient heating. The use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is a highly effective and reliable method.[9]
Expertise & Causality: Phosphorus oxychloride (POCl₃) is a common chlorinating agent, but it can be less effective for electron-deficient quinolinones. Thionyl chloride, when activated by DMF, forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent electrophile that readily converts the lactam (amide) functionality of the quinolinone into a chloro-imidoyl chloride intermediate, which then rearranges to the desired 2-chloroquinoline.
Experimental Protocol: Chlorination using SOCl₂/DMF [9]
-
Setup: In an inert reactor equipped with a reflux condenser and a caustic scrubber, add 7-bromoquinolin-2(1H)-one (1.0 eq), dichloromethane (DCM, ~8 L/kg), and DMF (~0.2 L/kg).
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq.) dropwise to the suspension.
-
Reaction: Gradually heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to 20-25°C. Carefully quench by adding water (~3 L/kg).
-
Neutralization: Slowly add a saturated solution of potassium carbonate (K₂CO₃) until the aqueous layer is basic (pH > 7).
-
Isolation: Separate the organic layer, wash with water, and remove the DCM by distillation. The product will precipitate from the remaining aqueous layer. Filter, wash with water, and dry under vacuum at 40-50°C.
Section 2: The C-N Bond Formation Step
Q3: I am attempting a direct nucleophilic aromatic substitution (SₙAr) on 7-bromo-2-chloroquinoline with methylamine solution and getting low yields and a complex mixture of products. How can I improve this?
A3: While the 2-chloro group on the quinoline ring is activated for SₙAr, direct reaction with aqueous or alcoholic methylamine can be inefficient and lead to side products. The volatility of methylamine makes it difficult to maintain the required concentration at elevated temperatures, and competing reactions with the solvent (e.g., hydrolysis or ether formation) can occur.
Expertise & Causality: For this reaction to succeed, methylamine must act as a nucleophile, attacking the electron-deficient C2 position. To enhance the reaction rate and selectivity, a high concentration of methylamine is needed in a non-nucleophilic, polar aprotic solvent. Using a sealed pressure vessel is the standard industrial and academic approach to contain the volatile amine and drive the reaction to completion.
Troubleshooting & Optimization:
-
Reagent Choice: Use a solution of methylamine in a non-nucleophilic solvent like tetrahydrofuran (THF) or ethanol, rather than water.
-
Reaction Vessel: Employ a sealed pressure tube or a stainless-steel autoclave to prevent the escape of methylamine upon heating.
-
Solvent: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane to improve the solubility of the reactants.
-
Temperature Control: Heat the reaction to 80-120°C. The higher temperature increases the reaction rate, while the sealed vessel maintains the necessary pressure and concentration of the nucleophile.
-
Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.
Q4: I want to use a more modern and potentially higher-yielding method like the Buchwald-Hartwig amination. What are the critical parameters and recommended starting conditions for coupling 7-bromo-2-chloroquinoline with methylamine?
A4: The Buchwald-Hartwig amination is an excellent choice for forming C-N bonds and is often superior to classical SₙAr, especially for less reactive substrates.[10] However, success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[11]
Expertise & Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[12] The choice of phosphine ligand is critical; bulky, electron-rich biarylphosphine ligands (like RuPhos) are often effective because they facilitate the rate-limiting reductive elimination step.[13]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ (Palladium(0)-dibenzylideneacetone) or Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the phosphine ligand or amine will reduce it in situ to the active Pd(0) catalyst.[14] |
| Ligand | RuPhos or BrettPhos | These are bulky, electron-rich biarylphosphine ligands known to be highly effective for a broad range of amine couplings, including those with challenging substrates.[13][15] |
| Base | Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) | NaOt-Bu is a strong, non-nucleophilic base suitable for many aminations. Cs₂CO₃ is a milder alternative if the substrate is base-sensitive.[14][15] |
| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for this reaction. They must be anhydrous and deoxygenated (sparged with N₂ or Ar). |
| Temperature | 90 - 110 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15]
-
Setup: To a dry, oven-baked flask under an inert atmosphere, add 7-bromo-2-chloroquinoline (1.0 eq), the base (e.g., NaOt-Bu, 1.25 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., RuPhos, 10 mol%).
-
Reagent Addition: Add anhydrous, deoxygenated toluene, followed by the amine (e.g., methylamine, 1.25 eq).
-
Reaction: Heat the mixture to 110-120°C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Section 3: Alternative Synthetic Strategy
Q5: As an alternative, I have 7-bromoquinolin-2-amine. What is the best method for selective N-methylation to avoid forming the quaternary ammonium salt?
A5: Selective mono-N-methylation can be challenging as the primary amine product is often more nucleophilic than the starting secondary amine, leading to over-methylation.[16][17] While classical reagents like methyl iodide can work, they require careful control of stoichiometry. A more modern and often cleaner method is reductive amination.
Comparison of N-Methylation Reagents:
| Reagent | Advantages | Disadvantages & Risks |
| Methyl Iodide (MeI) | Highly reactive, common lab reagent. | High toxicity, prone to over-methylation to form quaternary salts.[16] |
| Dimethyl Sulfate (DMS) | Potent and cost-effective. | Extremely toxic and carcinogenic, requires specialized handling.[16] |
| Dimethyl Carbonate (DMC) | "Green," low-toxicity alternative. | Requires higher reaction temperatures (110-170°C).[16] |
| Formaldehyde / NaBH(OAc)₃ (Reductive Amination) | High selectivity for mono-methylation, mild conditions, minimal over-methylation. | Requires a suitable reducing agent. Paraformaldehyde is a convenient solid source of formaldehyde.[18][19] |
Expertise & Causality: Reductive amination involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). Because the tertiary amine product cannot form an imine, the reaction stops cleanly after a single methylation, providing excellent selectivity.
Experimental Protocol: N-Methylation via Reductive Amination
-
Setup: Dissolve 7-bromoquinolin-2-amine (1.0 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt%, 1.1 eq) or paraformaldehyde.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: General Troubleshooting
Q6: I have synthesized my crude product, but purification by column chromatography is proving difficult. What are the best practices?
A6: Purification of nitrogen-containing heterocyclic compounds like your product can be challenging due to their basicity, which can cause streaking on silica gel.
Troubleshooting & Optimization:
-
TLC Analysis: Before attempting a large-scale column, optimize the eluent system using TLC. A common mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[20]
-
Deactivate Silica: The acidic nature of standard silica gel can lead to poor separation and product loss for basic amines. To mitigate this, you can either:
-
Add a Base to the Eluent: Add a small amount of triethylamine (~0.5-1%) to the mobile phase. This will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.
-
Use Neutralized Silica: Prepare a slurry of the silica gel in the eluent containing triethylamine before packing the column.
-
-
Alternative Stationary Phases: If silica gel fails, consider using neutral alumina as the stationary phase, which is less acidic.
-
Alternative Purification: If chromatography is still problematic, consider purification by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or vacuum distillation if the compound is thermally stable and has a suitable boiling point.[20]
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
- BenchChem. (2025).
- EvitaChem. 7-Bromo-2-chloro-8-methylquinoline.
- PharmaGuideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. Quinoline.
- Organic Syntheses. Quinoline.
- ChemicalBook. 7-BROMO-2-CHLORO-QUINOLINE synthesis.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Guo, Z., Wu, J., & Wei, X. (2023). C−N Bond Formation Using Paraformaldehyde as C1 Source – Recent Advances.
- National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- BenchChem. (2025). Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione.
- National Institutes of Health. (2025).
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- OpenStax. (2023). 24.6 Synthesis of Amines.
Sources
- 1. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 18. researchgate.net [researchgate.net]
- 19. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 7-bromo-N-methylquinolin-2-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals.
The Mechanistic Root of Insolubility
7-bromo-N-methylquinolin-2-amine is frequently utilized as a critical intermediate and pharmacophore in the development of targeted therapeutics, including PRMT5 inhibitors[1]. However, researchers consistently encounter severe aqueous solubility bottlenecks with this compound. To troubleshoot effectively, we must first understand the causality behind its physical properties:
-
High Crystal Lattice Energy & Planarity: The quinoline core is a highly planar, aromatic heterocyclic system. The addition of a heavy halogen (bromine) at the 7-position significantly increases the molecule's partition coefficient (LogP) and strengthens hydrophobic packing interactions in the solid state. Thermodynamic solubility is inversely proportional to these lattice energies; highly planar molecules resist dissolution because the energy required to break the crystal lattice exceeds the solvation energy provided by water[2].
-
Acid-Base Equilibria: Quinoline is a weak tertiary base[3]. While the N-methylamine group at the 2-position provides a hydrogen bond donor, the molecule remains predominantly un-ionized (as a free base) at physiological pH (7.4). This lack of ionization leads to rapid kinetic precipitation in standard biological buffers like PBS. However, because quinoline derivatives can form highly soluble salts when reacted with acids[3], manipulating the pH is the most effective thermodynamic lever we have to force dissolution.
Frequently Asked Questions (Troubleshooting Guides)
Q1: When I dilute my 10 mM DMSO stock of this compound into PBS (pH 7.4), the solution immediately turns cloudy. How do I prevent this? A1: The cloudiness indicates kinetic precipitation of the lipophilic free base. To prevent this in neutral pH assays, you must lower the thermodynamic barrier by introducing a solubilizing excipient. Pre-dilute the DMSO stock into a co-solvent/surfactant mixture (e.g., 20% Hydroxypropyl-β-cyclodextrin) before introducing it to the aqueous buffer. Maintain a consistent, low final DMSO concentration (≤1%) across all wells to prevent solvent-induced assay artifacts and artificial solubility enhancements[4].
Q2: I need to formulate a high-concentration (5 mg/mL) aqueous solution for in vivo dosing. DMSO is toxic for my model. What is the best approach? A2: For high-concentration, solvent-free in vivo formulations, rely on in situ salt formation. By lowering the formulation pH to 3.5–4.0 using 0.1 M HCl, you protonate the quinoline nitrogen. This converts the hydrophobic free base into a highly water-soluble hydrochloride salt[3].
Q3: My solution looks clear to the naked eye. How can I verify that my compound is truly dissolved and hasn't just formed sub-visible colloidal aggregates? A3: Visual inspection is notoriously unreliable for planar hydrophobic compounds. You must implement a self-validating analytical protocol. Centrifuge your final aqueous solution at 10,000 x g for 10 minutes to pellet any sub-visible aggregates. Carefully sample the supernatant and measure its absorbance using a UV-Vis microplate reader[4]. Compare this absorbance to a standard curve generated in 100% methanol. If the aqueous concentration matches the nominal target concentration, true dissolution is confirmed.
Standardized Experimental Protocols
Protocol A: pH-Driven Solubilization (In Situ Salt Formation)
Use this protocol for high-concentration dosing where low pH is tolerated.
-
Weighing: Weigh the required mass of this compound into a sterile glass vial.
-
Suspension: Suspend the powder in 80% of the final target volume using sterile Water for Injection (WFI). The compound will not dissolve at this stage.
-
Protonation: Gradually add 0.1 M HCl dropwise while continuously vortexing or sonicating. Monitor the pH. As the pH drops below 4.5, the suspension will begin to clear as the hydrochloride salt forms. Target a final pH of 3.5 - 4.0.
-
Volume Adjustment: QS (quantum satis) to the final volume with WFI.
-
Sterilization: Sterile filter the solution through a 0.22 µm PVDF membrane. Caution: Do not use nylon filters, as they exhibit high non-specific binding for hydrophobic basic compounds.
Protocol B: Cyclodextrin Complexation for Neutral pH Assays
Use this protocol for in vitro biological assays requiring physiological pH (7.4).
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).
-
Stock Generation: Dissolve this compound in anhydrous DMSO to create a concentrated 50 mM stock.
-
Complexation: Slowly add the DMSO stock dropwise into the HP-β-CD solution under high-shear mixing (e.g., rapid vortexing). Ensure the final DMSO concentration does not exceed 1% (v/v)[4].
-
Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the activation energy required for the hydrophobic bromo-quinoline core to enter the cyclodextrin cavity.
Quantitative Formulation Matrix
The following table summarizes the expected solubility limits of this compound under various formulation strategies.
| Formulation Strategy | Mechanism of Solubilization | Expected Solubility Limit | Recommended Application |
| PBS (pH 7.4) alone | None (Free base state) | < 10 µM | Not recommended |
| 1% DMSO in PBS | Co-solvent disruption | ~50 - 100 µM | Low-concentration in vitro screens |
| 20% HP-β-CD in PBS | Hydrophobic encapsulation | ~1 - 2 mM | Cell-based assays at neutral pH |
| WFI + HCl (pH 3.5) | Salt formation (Protonation) | > 10 mM | In vivo dosing / Stock generation |
Troubleshooting Workflow Visualization
The following decision tree outlines the logical workflow for overcoming the solubility barriers of this compound.
Figure 1: Solubility troubleshooting workflow for this compound.
References
- Substituted bicyclic heterocyclic compounds as prmt5 inhibitors.
- Quinoline: A versatile bioactive scaffold and its molecular hybridization.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
Sources
Technical Support Center: Regioisomer Impurity Removal in 7-Bromo-N-methylquinolin-2-amine
Part 1: Executive Technical Summary
The synthesis of 7-bromo-N-methylquinolin-2-amine typically proceeds via the cyclization of 3-bromoaniline derivatives. This specific starting material introduces a critical regioselectivity challenge: cyclization can occur at either the C2 or C6 position of the aniline ring, generating a mixture of the desired 7-bromo isomer and the undesired 5-bromo regioisomer.
The Core Problem: Separating these isomers at the final amine stage is often inefficient due to their similar pKa values and solubility profiles. The Solution: The most robust "Self-Validating" protocol involves purifying the 2-chloro intermediate (7-bromo-2-chloroquinoline) prior to the final amination step. The chloro-derivatives exhibit significantly distinct chromatographic behavior and crystalline properties compared to the final amines.
Part 2: Troubleshooting & FAQs
Category A: Impurity Identification
Q1: I observe a "split" peak in my HPLC chromatogram (RRT ~0.95 or 1.05). How do I confirm if this is the 5-bromo regioisomer? A: The 5-bromo and 7-bromo isomers are structurally very similar, but their NMR signatures are distinct, particularly in the aromatic region.
-
7-Bromo Isomer (Desired): Look for a singlet (or doublet with very small meta-coupling, J ~2 Hz) for the proton at C8 . This proton is isolated between the ring nitrogen and the bromine.
-
5-Bromo Isomer (Impurity): The proton at C8 is a doublet coupled to H7 and H6. You will not see an isolated singlet in the aromatic region for the ring protons adjacent to the nitrogen.
-
Action: Run a 1H-NMR in DMSO-d6. If the singlet at ~8.1 ppm (C8-H) is accompanied by a smaller doublet nearby, you have the 5-bromo impurity.
Q2: My LC-MS shows the same mass (M+H = 251/253) for the impurity. Could it be something else? A: If the mass is identical and the isotope pattern (1:1 for Br) is preserved, it is almost certainly the regioisomer.
-
Note: If you used impure starting material (e.g., containing 4-bromoaniline), you might see the 6-bromo isomer. However, 3-bromoaniline cyclization mechanisms (like Knorr or Conrad-Limpach) predominantly yield the 7-Br/5-Br pair.
Category B: Purification Strategy
Q3: I have already synthesized the final amine and it contains 8% of the 5-bromo isomer. Can I recrystallize it? A: Recrystallization of the final amine is difficult because the N-methylamino group increases solubility and hydrogen bonding, often leading to co-crystallization (solid solutions) of the isomers.
-
Recommendation: If you must purify the final compound, use Preparative HPLC with a Phenyl-Hexyl column rather than C18. The Phenyl phase offers better selectivity for pi-pi interactions, which differ slightly between the 5-Br and 7-Br isomers due to steric twisting.
-
Better Route: If you have more starting material, stop . Purify the precursor (7-bromo-2-chloroquinoline). The chlorine atom is less polar, making the isomers easier to separate by standard silica chromatography or crystallization from heptane/EtOAc.
Q4: Why does the 5-bromo isomer form? Can I change reaction conditions to prevent it? A: The formation is dictated by the sterics and electronics of the 3-bromoaniline cyclization.
-
Mechanism: The cyclization step (e.g., heating an anilide or imidoyl chloride) involves an electrophilic attack on the aromatic ring. The position para to the bromine (leading to 7-Br) is electronically activated but sterically similar to the ortho position (leading to 5-Br).
-
Control: While lowering the temperature of cyclization can slightly improve the ratio in favor of the 7-Br (kinetic product), it rarely eliminates the 5-Br isomer completely. Downstream purification is mandatory.
Part 3: Experimental Protocols
Protocol A: Purification of the Precursor (7-Bromo-2-chloroquinoline)
This is the critical control point for high-purity synthesis.
Objective: Remove 5-bromo-2-chloroquinoline prior to amination.
-
Dissolution: Dissolve the crude chlorinated mixture (e.g., from POCl3 reaction) in Dichloromethane (DCM) .
-
Adsorption: Add silica gel (10x weight of crude) and concentrate to dryness to create a dry load.
-
Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 0%
10% Ethyl Acetate in Hexanes (or Heptane). -
Elution Order: The 5-bromo isomer typically elutes before the 7-bromo isomer due to the "peri-effect" of the bromine at C5 shielding the nitrogen lone pair, making it slightly less polar.
-
-
Crystallization (Alternative for >50g scale):
-
Dissolve crude solid in boiling Heptane (10 mL/g).
-
Slowly add Isopropyl Ether (IPE) until slight turbidity.
-
Cool to room temperature, then 0°C. The 7-bromo isomer often crystallizes more readily. Filter and check the mother liquor for the enriched 5-bromo impurity.
-
Protocol B: Analytical HPLC Method
Use this method to validate isomer ratios.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Detection | UV @ 254 nm (primary) and 220 nm |
| Retention | 7-Br Isomer: ~11.2 min; 5-Br Isomer: ~11.5 min (Close elution requires high efficiency) |
Part 4: Visualizations
Figure 1: Isomer Formation and Purification Logic
This diagram illustrates the parallel formation of isomers and the strategic intervention point for purification.[1][2][3]
Caption: Strategic workflow emphasizing the purification of the chloro-intermediate to avoid difficult downstream separations.
Part 5: References
Sources
- 1. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Bromoquinolin-2-amine | C9H7BrN2 | CID 45489778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 7-bromo-N-methylquinolin-2-amine by column chromatography
This guide is designed for researchers, scientists, and drug development professionals facing challenges in the purification of 7-bromo-N-methylquinolin-2-amine and related heterocyclic amines by column chromatography. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and present a robust starting protocol to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound by silica gel chromatography so challenging?
The primary difficulty arises from the basicity of the nitrogen atoms in the quinoline ring system and the N-methyl group.[1][2][3][4] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[5][6] These acidic sites can engage in strong acid-base interactions with your basic analyte, leading to several common problems:
-
Peak Tailing/Streaking: The compound binds strongly and is released slowly and unevenly from the column, resulting in broad, streaky bands instead of sharp, well-defined peaks.[5][7]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column, leading to significant yield loss.[2][3][8]
-
Compound Degradation: The acidic surface of the silica can potentially degrade sensitive molecules.[7][9]
Q2: What is the most critical first step before attempting a large-scale column purification?
Thorough Thin-Layer Chromatography (TLC) analysis is non-negotiable. Before committing your entire batch of crude material to a column, you must develop an effective solvent system and diagnose potential issues at the micro-scale. A good TLC provides the roadmap for your column, helping you select the right mobile phase polarity to achieve separation.
Q3: Should I use a basic modifier in my mobile phase? If so, which one and how much?
Yes, for a basic compound like this compound on a standard silica column, adding a basic modifier is the most common and effective strategy.[2][3][5] The modifier acts as a "silanol suppressor," deactivating the acidic sites on the silica.[6][10]
-
Triethylamine (TEA): This is the most widely used modifier. It is a volatile base that competes with your analyte for the acidic sites on the silica.[5][10] A typical concentration is 0.1% to 2% (v/v) in your mobile phase.[9][11]
-
Ammonia: A solution of ammonia in methanol (e.g., 1-10% NH₃ in MeOH) can be used as a polar component in your eluent system, which is particularly effective for more polar amines.[5][11]
Always start with a low concentration (e.g., 0.5% TEA) and adjust as needed based on TLC results.
Q4: Are there alternatives to standard silica gel for purifying basic amines?
Absolutely. If problems persist even with a modified mobile phase, consider alternative stationary phases:
-
Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds as it is less acidic than silica.[8][9][12][13][14]
-
Amine-functionalized Silica: These are specialty columns where the silica surface is bonded with amino groups, creating a basic environment that is ideal for purifying basic analytes without mobile phase modifiers.[3][9]
-
Reversed-Phase (C18) Silica: For polar amines, reversed-phase chromatography can be a powerful option, often using a mobile phase of water and acetonitrile or methanol.[3][15]
Visualizing the Core Problem & Solution
The following diagram illustrates the fundamental interaction between a basic amine and the acidic silica surface, and how a basic modifier like Triethylamine (TEA) mitigates this issue.
Caption: Interaction of a basic amine with silica and the role of TEA.
Detailed Experimental Protocol: A Starting Point
This protocol is a robust starting point for purifying this compound. Optimization will likely be necessary based on your specific impurity profile.
1. TLC Method Development:
-
Objective: To find a solvent system that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities.
-
Procedure:
-
Prepare several solvent systems of varying polarity. A good starting point for aromatic amines is a mixture of a non-polar solvent (like Hexanes or Toluene) and a polar solvent (like Ethyl Acetate or Dichloromethane).[8][16]
-
For each solvent system, run two TLC plates side-by-side. One with the plain solvent, and one with the solvent containing 1% (v/v) Triethylamine (TEA).[9][17]
-
Spot your crude reaction mixture on the plates and develop them.
-
Visualize the plates under UV light and/or with a chemical stain (e.g., permanganate).
-
Compare the results. You are looking for a system with TEA that eliminates streaking and provides the best separation.[11]
-
Table 1: Example TLC Solvent System Development
| Solvent System (v/v) | Rf (without TEA) | Rf (with 1% TEA) | Observations |
|---|---|---|---|
| 80:20 Hexane:EtOAc | 0.1 (streaking) | 0.25 (sharp spot) | Good starting point for the column. |
| 50:50 Hexane:EtOAc | 0.3 (streaking) | 0.55 (sharp spot) | Too high Rf; will elute too quickly. |
| 95:5 DCM:MeOH | 0.0 (stuck at baseline) | 0.1 (slight movement) | Not polar enough to elute the compound. |
2. Column Preparation (Slurry Packing):
-
Stationary Phase: Standard silica gel (e.g., 60 Å, 230-400 mesh).
-
Procedure:
-
In a beaker, mix the required amount of silica gel with your chosen initial mobile phase (including 1% TEA) to form a consistent slurry.
-
Pour the slurry into your column and use gentle air pressure or a pump to pack it evenly.
-
Add a protective layer of sand to the top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through it until the baseline is stable.[7]
-
3. Sample Loading:
-
Objective: To apply the sample to the column in a narrow, concentrated band.
-
Procedure (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the sand layer in your prepared column.
-
4. Elution and Fraction Collection:
-
Elution: Begin eluting with your chosen mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA). If separation is poor, you can slowly increase the polarity (gradient elution).
-
Collection: Collect fractions in an array of test tubes.
-
Monitoring: Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and developing it. This will show you which fractions contain your desired compound.
Troubleshooting Guide (Q&A Format)
This workflow provides a logical approach to diagnosing and solving common issues.
Caption: Troubleshooting workflow for amine purification.
Problem: My compound streaks badly on the TLC plate, even with Ethyl Acetate/Hexane.
-
Cause: This is the classic sign of strong interaction with the acidic silica.[5]
-
Solution: Add 0.5-2% triethylamine (TEA) to your eluent.[9][11] This will neutralize the acidic sites on the silica plate, leading to sharper spots. If streaking persists, consider using a more polar system like Dichloromethane/Methanol with TEA.
Problem: I'm getting very low recovery. My compound seems to have disappeared on the column.
-
Cause: Your compound is likely irreversibly bound to the silica gel due to strong acid-base interactions.[2][8]
-
Solution:
-
Increase Modifier: Ensure you are using a basic modifier like TEA in your mobile phase. You may need to increase the concentration to 2-3%.
-
Aggressive Elution: Try flushing the column with a highly polar, basic mixture, such as 90:9:1 Dichloromethane/Methanol/Ammonium Hydroxide, to recover the bound material.
-
Change Stationary Phase: For future attempts, switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[13][14]
-
Problem: My fractions are impure. An impurity is co-eluting with my product.
-
Cause: The chosen solvent system does not have sufficient selectivity to resolve your product from the impurity.
-
Solution:
-
Reduce Polarity: Go back to your TLC data. Choose a solvent system that places your product at a lower Rf (around 0.2). This increases the compound's interaction time with the silica, providing more opportunity for separation.
-
Use a Gradient: Start with a less polar mobile phase and gradually increase the polarity during the column run. This can often resolve closely-eluting spots.
-
Change Solvent System: The selectivity of separation is highly dependent on the solvents used. If Hexane/EtOAc fails, try a different system like Toluene/EtOAc or Dichloromethane/Acetone (always with TEA). Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.
-
Problem: The Rf of my compound is different on the column compared to the TLC plate.
-
Cause: This can happen for several reasons: the activity of the silica gel in your column is different from the TLC plate, the column is not properly equilibrated, or the chamber saturation during TLC development is different from the column environment.
-
Solution:
-
Pre-treat Plates: If you are deactivating your column silica with TEA, ensure you are doing the same for your TLC plates for an accurate comparison.[17]
-
Equilibrate Thoroughly: Always pass at least 2-3 column volumes of your mobile phase through the packed column before loading your sample. This ensures the entire stationary phase is conditioned.
-
Trust the Trend: Even if the absolute Rf values differ, the relative elution order of the spots should remain the same. Use TLC primarily to monitor which fractions contain your product.
-
References
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Marella, A., et al. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]
-
OpenOChem Learn. TLC. [Link]
-
Allende, T. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? ResearchGate. [Link]
-
Ali, I., et al. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Rathnayake, R. M. D. H. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive of University of Sri Jayewardenepura. [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Gömöry, Á., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Science Forums. (2011, August 29). Amine purification. [Link]
-
Pérez-castillo, Y., et al. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
ResearchGate. (a) Correlation between the quinoline nitrogen pKa (pKa1) and the...[Link]
-
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...[Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
MCC Organic Chemistry. 5. Thin Layer Chromatography. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?[Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. welch-us.com [welch-us.com]
- 11. TLC | OpenOChem Learn [learn.openochem.org]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Minimizing Side Reactions During Quinoline Bromination
Welcome to the technical support center for the regioselective bromination of quinoline scaffolds. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of quinoline bromination and minimize the formation of unwanted side products.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] The functionalization of the quinoline ring, particularly through bromination, is a key strategy for creating diverse molecular libraries for drug discovery.[1][2] Bromoquinolines serve as versatile intermediates for cross-coupling reactions, allowing for the synthesis of complex molecules.[1][3] However, the bromination of quinoline is often plagued by challenges such as poor regioselectivity and the formation of multiple brominated species.[4] This guide provides practical solutions to common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve selectivity for monobromination?
A1: The formation of polybrominated products is a common issue, especially with quinoline rings activated by electron-donating groups.[5][6] Several factors contribute to this over-bromination.
Core Causes & Solutions:
-
Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine, Br₂) is a primary cause of di-bromination.[6]
-
Solution: Carefully control the stoichiometry, aiming for a 1.0 to 1.1 molar ratio of the brominating agent to the quinoline substrate for monobromination.[4][7] A slow, dropwise addition of the brominating agent can also help maintain a low instantaneous concentration, favoring the mono-substituted product.[5]
-
-
Activating Substituents: Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups strongly activate the quinoline ring towards electrophilic substitution, making it difficult to stop the reaction at the monobromination stage.[5][6]
-
Reaction Time and Temperature: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the second, less favorable bromination to occur.[6]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination.[6]
-
Q2: I am struggling with poor regioselectivity. How can I control which position on the quinoline ring is brominated?
A2: Regioselectivity in quinoline bromination is a nuanced aspect of the reaction, heavily influenced by the electronic properties of the quinoline core, the nature of any substituents, and the reaction mechanism (electrophilic vs. radical).[5]
Controlling Regioselectivity:
-
Electrophilic Aromatic Substitution:
-
On the Carbocyclic (Benzene) Ring: In acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic (pyridine) ring. This directs electrophilic attack to the benzene ring, primarily at the C5 and C8 positions.[5]
-
On the Heterocyclic (Pyridine) Ring: Direct bromination of the pyridine ring is generally more challenging due to its electron-deficient nature. However, certain strategies can achieve this:
-
N-Oxide Activation: Conversion of the quinoline to its N-oxide can activate the pyridine ring for electrophilic substitution.[5][8]
-
Cyclization Strategies: Building the quinoline ring with a pre-installed bromine at the desired position, for instance, through the electrophilic cyclization of N-(2-alkynyl)anilines, offers excellent regioselectivity for 3-bromoquinolines.[1][9][10]
-
-
-
Substituent Effects: The position of existing substituents plays a crucial role in directing the incoming bromine atom. Electron-donating groups will direct ortho- and para- to their position, while electron-withdrawing groups will direct meta-.
Q3: My reaction yield is very low. What are the potential causes and how can I improve it?
A3: Low yields can be frustrating and often stem from incomplete reactions, product degradation, or purification difficulties.[5]
Troubleshooting Low Yields:
-
Incomplete Reaction:
-
Cause: Inappropriate temperature, insufficient reaction time, or an unsuitable solvent can lead to poor conversion.[5] Some brominations may require extended reaction times, even up to several days, to reach completion.[5]
-
Solution: Systematically optimize the reaction parameters. Use TLC or GC to monitor the reaction and determine the optimal duration. A solvent screen can also be beneficial; common solvents for quinoline bromination include acetonitrile and chloroform.[5]
-
-
Deactivated Ring System:
-
Cause: Unsubstituted quinoline is relatively deactivated towards electrophilic substitution, often requiring harsh conditions that can lead to degradation and lower yields.[5]
-
Solution: A more reactive precursor, such as a tetrahydroquinoline derivative, can be brominated under milder conditions in high yield, followed by dehydrogenation to the desired quinoline.[5] NBS can serve as both a brominating agent and an oxidant for this one-pot transformation.[3]
-
-
Purification Challenges:
-
Cause: The desired product may be difficult to separate from starting material or byproducts.
-
Solution: An acid-base extraction can be employed to separate basic quinoline compounds from non-basic impurities.[11] Silica gel column chromatography and recrystallization are the most common and effective methods for purifying bromoquinolines.[11]
-
Q4: I am observing unexpected byproducts. What could they be and how can I prevent their formation?
A4: The formation of unexpected byproducts can arise from several sources, including over-bromination, reactions with the solvent, or rearrangements.[5]
Minimizing Byproduct Formation:
-
Over-bromination: As discussed in Q1, this leads to polybrominated species.
-
Solution: Precise control over the stoichiometry of the brominating agent and maintaining a low reaction temperature are crucial.[5]
-
-
Formation of Quinoline Salts: In the presence of HBr, a byproduct of bromination with Br₂, the basic quinoline nitrogen can form a salt, which may precipitate out of the reaction mixture.
-
Solution: While this can sometimes be used to advantage in purification, if it hinders the reaction, consider using a non-protic solvent or a brominating agent that does not produce HBr, such as NBS.
-
-
Radical Reactions: If the reaction is not conducted in the dark, radical bromination can occur, leading to a different product distribution.
-
Solution: For electrophilic bromination, ensure the reaction is protected from light and run at or below room temperature.[5]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Di- or Poly-brominated Products | 1. Excess brominating agent.[6] 2. Highly activated quinoline ring.[5][6] 3. High reaction temperature or prolonged reaction time.[6] | 1. Use 1.0-1.1 equivalents of the brominating agent.[4][7] 2. Use a milder brominating agent like NBS.[5] 3. Lower the reaction temperature (e.g., 0 °C) and monitor the reaction by TLC to determine the optimal time.[6][7] |
| Poor Regioselectivity | 1. Reaction conditions favoring multiple isomers. 2. Lack of directing groups on the quinoline ring. | 1. For bromination on the benzene ring, use acidic conditions to deactivate the pyridine ring.[5] 2. Consider a synthetic strategy that builds the quinoline ring with the bromine already in place, such as electrophilic cyclization of N-(2-alkynyl)anilines.[1][9][10] |
| Low Reaction Yield | 1. Incomplete reaction.[5] 2. Deactivated quinoline substrate.[5] 3. Product degradation under harsh conditions.[5] | 1. Optimize reaction time and temperature by monitoring with TLC.[5] 2. Use a more reactive tetrahydroquinoline precursor followed by dehydrogenation.[5] 3. Employ milder brominating agents like NBS.[4] |
| Significant Amount of Unreacted Starting Material | 1. Incomplete reaction. 2. Inactive substrate under the chosen conditions.[4] | 1. Increase reaction time or temperature, monitoring carefully for byproduct formation. 2. If using a mild reagent like NBS, a switch to a more reactive one like Br₂ may be necessary.[4] |
Experimental Protocols
Protocol 1: Selective Monobromination of 8-Methoxyquinoline[7]
This protocol is designed to favor the formation of the monobrominated product, 5-bromo-8-methoxyquinoline.
Materials:
-
8-Methoxyquinoline
-
Molecular bromine (Br₂)
-
Chloroform (CHCl₃), distilled
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform in a round-bottom flask.
-
In a separate flask, prepare a solution of molecular bromine (1.1 eq) in chloroform.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.[6][7]
-
Stir the reaction mixture for 48 hours at ambient temperature, monitoring for completion by TLC.[6]
-
Upon completion, wash the organic layer with a 5% aqueous solution of NaHCO₃ (3 x 20 mL) to quench any unreacted bromine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by passing it through a short alumina column, eluting with ethyl acetate/hexane (e.g., 1:3).[7]
Protocol 2: Dibromination of 8-Hydroxyquinoline[7]
This protocol is optimized for the synthesis of the dibrominated product, 5,7-dibromo-8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Molecular bromine (Br₂)
-
Acetonitrile (CH₃CN)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask.
-
In a separate flask, prepare a solution of molecular bromine (2.1 eq) in acetonitrile.
-
Add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes at 0 °C (ice bath).[6]
-
Stir the mixture at 0 °C for 24 hours.[6]
-
After the reaction is complete, wash the organic layer with a 5% aqueous solution of NaHCO₃ (4 x 25 mL).[6]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
Visualizing Reaction Pathways
Electrophilic Bromination of Quinoline
Caption: General reaction pathway for the electrophilic bromination of quinoline.
Troubleshooting Logic for Preventing Di-bromination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemtips.wordpress.com [medchemtips.wordpress.com]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Aminoquinoline Chromatography Solutions
Subject: Troubleshooting Guide for TLC Streaking of Aminoquinoline Compounds Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silanol Trap"
You are likely experiencing "streaking" or "tailing" because aminoquinolines are basic nitrogenous heterocycles (
The Mechanism of Failure: When a basic aminoquinoline travels up a silica plate, it undergoes a reversible acid-base reaction with the stationary phase. Instead of a clean partition based on polarity, the compound "drags" behind due to ionic bonding with the silica surface.[1] To resolve this, we must either suppress the ionization of the analyte or block the active sites on the silica.
Diagnostic Workflow
Before altering your chemistry, use this logic tree to identify the root cause of the streaking.
Figure 1: Decision matrix for diagnosing TLC streaking. Follow the path to determine the appropriate intervention.
Protocol A: Mobile Phase Modifiers (The Chemical Fix)
This is the most common solution.[2] We introduce a sacrificial base (Triethylamine or Ammonia) to compete for the acidic silanol sites.
Option 1: The Triethylamine (TEA) Method
Best for: Routine monitoring of reactions.
The Protocol:
-
Prepare Solvent: Create your standard eluent (e.g., 5% MeOH in DCM).
-
Add Modifier: Add 0.5% to 1.0% v/v Triethylamine (TEA) to the mobile phase.
-
Note: Do not exceed 2% as it may alter the
values drastically or cause phase separation.
-
-
Equilibration (Critical): Pour the solvent into the chamber and add the filter paper. Let it stand for 10 minutes . The TEA vapor must saturate the silica surface before the run begins.
-
Elution: Run the plate as normal.
-
Drying (Mandatory): TEA absorbs UV light. You must dry the plate with a heat gun or in a fume hood for 5 minutes to evaporate the TEA before visualizing under UV (254 nm). If the plate stays dark/purple under UV, it is not dry.
Option 2: The Ammonia-Saturated Methanol Method
Best for: Highly polar aminoquinolines or when TEA interferes with staining.
The Protocol:
-
Preparation: Bubble anhydrous ammonia gas into methanol for 5 minutes, or mix
(28%) with MeOH (1:9 ratio). This is your "Stock Basic MeOH." -
Eluent Mixing: Use this stock solution to prepare your DCM/MeOH mobile phase (e.g., 95:5 DCM/Basic MeOH).
-
Advantage: Ammonia is more volatile than TEA, making the drying step faster and reducing background noise in Mass Spec (if scraping spots for MS).
Protocol B: Stationary Phase Alternatives (The Physical Fix)
If modifiers fail, the silica chemistry is incompatible with your compound. Switch the stationary phase.
| Stationary Phase | Properties | Compatibility with Aminoquinolines |
| Silica Gel 60 | Acidic ( | Poor. Requires TEA/NH3 modifiers. |
| Alumina (Basic) | Basic surface ( | Excellent. No modifiers needed. Prevents protonation of the quinoline nitrogen. |
| Amino-Silica ( | Chemically bonded amine | Superior. The surface is already "blocked." Ideal for sensitive purification. |
Application Note:
-
Alumina Plates: These are often "slower" than silica.[3] You may need to increase the polarity of your solvent (e.g., increase MeOH % by 5-10%) to achieve similar
values.[2] -
Amino-Silica: These act as a weak anion exchanger. They are expensive but reusable for column chromatography optimization.
Protocol C: Sample Loading & Visualization
The "Less is More" Rule: Aminoquinolines often fluoresce intensely. You need far less sample than you think.
-
Concentration: Dissolve ~1-2 mg of sample in 1 mL of solvent.
-
Spotting: Use a micro-capillary. The spot diameter at the origin should be < 2 mm .[2]
-
The "Doughnut" Effect: If you spot too much, the solvent evaporates from the edges, depositing the compound in a ring. This ring will elute as a streak.
Visualization Mechanism:
Figure 2: UV Visualization Logic.[4][5] Aminoquinolines quench the F254 indicator, appearing as dark spots.
Frequently Asked Questions (FAQ)
Q: My spot stays at the baseline (
-
Fix: Switch to Protocol A (Option 2) using Ammonia-saturated Methanol. The
will deprotonate the quinoline, returning it to its free-base form, which is mobile.
Q: The entire plate turns dark under UV light. A: You did not remove the Triethylamine (TEA).
-
Fix: Heat the plate with a heat gun for 30-60 seconds. TEA absorbs UV light; once it evaporates, the background fluorescence will return.
Q: Can I use Pyridine instead of TEA?
A: Not recommended. Pyridine has a high boiling point (
Q: I see "ghost" spots or double spots. A: This often happens if your sample solvent is very strong (e.g., pure DMSO or DMF) or if the compound is degrading.
-
Fix: Dissolve your sample in the mobile phase solvent if possible.[6] If the compound is acid-sensitive, the "ghost" spot might be a degradation product caused by the acidic silica.[7] Switch to Alumina plates .
References
-
MilliporeSigma. (2025). Tips & Tricks for Thin-Layer Chromatography. Retrieved from
-
SiliCycle. (2024). TLC Troubleshooting Guide: Separation of Basic Compounds. Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanism and Application. Retrieved from
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) Troubleshooting: Streaking and Tailing. Retrieved from
-
BenchChem. (2025).[2] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from
Sources
Validation & Comparative
1H NMR Interpretation of 7-bromo-N-methylquinolin-2-amine: A Comparative Technical Guide
Executive Summary & Application Scope
Audience: Medicinal Chemists, Structural Biologists, and Quality Control Scientists.
This guide provides a technical framework for the structural validation of 7-bromo-N-methylquinolin-2-amine , a privileged scaffold in the synthesis of anti-tuberculosis agents (e.g., Bedaquiline analogues) and kinase inhibitors.
The accurate interpretation of this molecule’s 1H NMR spectrum presents specific challenges:
-
Regioisomer Differentiation: Distinguishing the 7-bromo isomer from the thermodynamically stable 6-bromo byproduct.
-
Tautomeric & Alkylation Ambiguity: Confirming exocyclic N-methylation (desired) versus endocyclic ring nitrogen methylation (quininoid impurity).
-
Solvent Effects: The dramatic shift of the amino proton and resolution of coupling constants in CDCl₃ versus DMSO-d₆.
Structural Analysis & Predicted Spectral Features
Before analyzing the spectrum, we must map the expected magnetic environment of the nuclei. The molecule consists of a quinoline core with an electron-donating methylamino group at C2 and an electron-withdrawing bromine at C7.
The Numbering System
-
Positions 2, 3, 4: Heterocyclic ring (Ring A).
-
Positions 5, 6, 7, 8: Benzenoid ring (Ring B).
-
Target: this compound.[1]
Key Spectral Markers (Diagnostic Signals)
| Proton | Approx. Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Diagnostic Value |
| N-CH₃ | 2.95 – 3.10 | Doublet (d) | ~5.0 Hz | Primary confirmation of N-alkylation. Collapses to singlet with D₂O shake. |
| H-3 | 6.60 – 6.80 | Doublet (d) | ~9.0 Hz | Most upfield aromatic signal. Shielded by the C2-amino group (ortho-like effect). |
| H-4 | 7.60 – 7.80 | Doublet (d) | ~9.0 Hz | Couples to H-3. Typical quinoline H4. |
| H-8 | 7.90 – 8.10 | Doublet (d) | ~2.0 Hz | Regiochemistry Marker. Appears as a "singlet-like" peak due to small meta-coupling with H-6. |
| NH | 5.0 – 7.5 | Broad Singlet | N/A | Highly solvent dependent. Exchangeable. |
Experimental Protocol: Data Acquisition
To ensure reproducibility and resolution of the critical N-H coupling, the following protocol is recommended.
Sample Preparation
-
Solvent Choice:
-
DMSO-d₆ (Recommended): Superior for resolving the N-H...CH₃ coupling (splitting the methyl into a doublet). Prevents rapid proton exchange.
-
CDCl₃: Good for general characterization but often leads to a broad N-H singlet and a collapsed methyl singlet, losing diagnostic coupling information.
-
-
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic protons upfield.
Instrument Parameters
-
Frequency: 400 MHz or higher (essential to resolve H5/H6/H8 patterns).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients (Scans): 16–64 scans to visualize small impurity peaks (e.g., 6-bromo isomer).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule's spectral signature against its most common synthetic impurities and isomers.
Scenario A: Target vs. Regioisomer (7-Bromo vs. 6-Bromo)
A common synthetic error involves using the wrong bromo-aniline starting material or non-selective bromination, yielding the 6-bromo isomer.
| Feature | Target: 7-Bromo Isomer | Alternative: 6-Bromo Isomer |
| H-8 Signal | Isolated Singlet (d, J~2Hz) | Doublet (d, J~9Hz) (Ortho to H-7) |
| H-5 Signal | Doublet (d, J~9Hz) (Ortho to H-6) | Isolated Singlet (d, J~2Hz) |
| Coupling Logic | The proton adjacent to the ring Nitrogen (H8) is isolated by the Br at C7. | The proton adjacent to the ring Nitrogen (H8) has a neighbor (H7).[2] |
Scenario B: Target vs. Methylation Isomer (N-Methyl vs. C-Methyl)
If the synthesis involved a methyl-migration or use of 2-methylquinoline precursors (e.g., 7-bromo-2-methylquinoline), the aliphatic region is definitive.
| Feature | Target: N-Methylamino | Alternative: 2-Methyl (C-Me) |
| Chemical Shift | δ 3.00 – 3.10 ppm | δ 2.60 – 2.70 ppm |
| Multiplicity | Doublet (coupled to NH) | Singlet (isolated) |
| Heteroatom Effect | Deshielded by direct N-attachment. | Less deshielded (attached to aromatic C). |
Supporting Data:
-
7-bromo-2-methylquinoline (Comparator) exhibits a methyl singlet at δ 2.61 ppm and H-8 at δ 8.09 ppm (Singlet) [1].
-
2-aminoquinoline (Scaffold Control) shows H-3 upfield at δ 6.70 ppm [2].
Structural Elucidation Workflow (Logic Diagram)
The following decision tree outlines the step-by-step logic for confirming the structure of this compound from a raw NMR spectrum.
Figure 1: Logical workflow for the structural verification of this compound, highlighting the critical decision points between N-methylation vs. C-methylation and 7-bromo vs. 6-bromo regiochemistry.
Detailed Spectral Data Table
The following data represents the expected composite spectrum derived from the experimental values of 7-bromo-2-methylquinoline (aromatic core) and 2-methylaminoquinoline (functional group).
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |
| N-CH₃ | 3.05 | d (J=5.0 Hz) | 3H | Methyl attached to Nitrogen; doublet due to NH coupling (DMSO). |
| NH | 7.20 | br q | 1H | Exchangeable amino proton; broad quartet if coupled to methyl. |
| H-3 | 6.75 | d (J=9.0 Hz) | 1H | Upfield due to electron donation from 2-amino group. |
| H-4 | 7.75 | d (J=9.0 Hz) | 1H | Typical quinoline H4; couples to H3. |
| H-6 | 7.35 | dd (J=8.8, 2.0 Hz) | 1H | "middle" proton of the benzenoid ring; ortho to H5, meta to H8. |
| H-5 | 7.55 | d (J=8.8 Hz) | 1H | Ortho coupling to H6. |
| H-8 | 8.05 | d (J=2.0 Hz) | 1H | Key Signal. Deshielded by ring Nitrogen; appears as singlet due to small meta-coupling. |
Note on Solvent: In CDCl₃, the NH peak will likely appear as a broad singlet around 5.0–5.5 ppm, and the N-CH₃ will collapse to a singlet.
References
-
PubChem. (2025).[3] 7-Bromoquinolin-2-amine.[1][3] National Library of Medicine. Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of 7-bromo-N-methylquinolin-2-amine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-bromo-N-methylquinolin-2-amine , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and receptor ligands.
This document is structured to serve as a Publish Comparison Guide , distinguishing the target molecule from its structural isomers and synthetic impurities through high-resolution MS/MS profiling.
Executive Summary & Technical Context
This compound (C₁₀H₉BrN₂) is a halogenated aminoquinoline derivative. In drug development, verifying the position of the bromine atom (regiochemistry) and the methylation state of the amine is crucial, as these factors dictate biological activity.
This guide compares the fragmentation behavior of the target molecule against two common "alternatives" encountered during synthesis:
-
The Demethylated Analog: 7-bromoquinolin-2-amine (Impurity).
-
The Regioisomer: 6-bromo-N-methylquinolin-2-amine (Structural Isomer).
Analytical Platform Recommendation
-
Primary Method: ESI-MS/MS (Positive Mode).
-
Instrument: Q-TOF or Orbitrap for exact mass; Triple Quadrupole (QqQ) for quantitation.
-
Justification: The basic nitrogen atoms in the aminoquinoline moiety readily protonate ([M+H]⁺), making Electrospray Ionization (ESI) superior to Electron Impact (EI) for sensitivity and soft fragmentation control.
Structural Characterization & Isotope Pattern
Before analyzing fragmentation, the molecular ion must be validated via its isotopic signature.
The Bromine Signature (Self-Validating Check)
The presence of a single bromine atom provides a distinct 1:1 doublet in the mass spectrum due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
| Ion Identity | m/z (⁷⁹Br) | m/z (⁸¹Br) | Intensity Ratio |
| [M+H]⁺ | 237.00 | 239.00 | 1 : 1 |
Analyst Note: If this 1:1 doublet is absent or skewed (e.g., 3:1 for Chlorine), the compound is misidentified. This is the first "Go/No-Go" checkpoint in the protocol.
Fragmentation Pathways (MS/MS Analysis)
The fragmentation of this compound is driven by the stability of the quinoline aromatic system and the lability of the N-methyl substituent.
Pathway A: Loss of the Methyl Group (Distinguishing Feature)
The most facile fragmentation for secondary aromatic amines is the loss of the methyl radical or neutral methylamine fragments.
-
Mechanism: Inductive cleavage at the exocyclic nitrogen.
-
Transition: [M+H]⁺ (m/z 237) → [M+H - CH₃]⁺• (m/z 222).[1]
-
Significance: This peak confirms the N-methylated state. The demethylated impurity (7-bromoquinolin-2-amine) cannot show this loss.
Pathway B: Ring Contraction & HCN Loss
Characteristic of nitrogen heterocycles, the quinoline ring undergoes fragmentation involving the loss of hydrogen cyanide (HCN, 27 Da).
-
Transition: m/z 222 → m/z 195 (Loss of HCN).
Pathway C: Halogen Elimination
While aromatic halogens are generally stable, high collision energies (CE > 35 eV) can induce the loss of the bromine radical.
-
Transition: m/z 237 → m/z 158 (Loss of Br•).
-
Observation: This results in the collapse of the isotopic doublet into a single monoisotopic peak at m/z 158, confirming the bromine was part of the parent structure.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target against its primary confounders.
Table 1: Diagnostic Ion Comparison[2]
| Feature | Target: 7-bromo-N-methyl...[2][3][4] | Alternative 1: 7-bromoquinolin-2-amine | Alternative 2: 6-bromo-N-methyl... |
| Parent Ion ([M+H]⁺) | 237 / 239 | 223 / 225 | 237 / 239 |
| Δ Mass | Reference | -14 Da (Missing CH₃) | 0 Da (Isomer) |
| Key Fragment 1 | m/z 222 (Loss of CH₃) | m/z 196 (Loss of HCN) | m/z 222 (Loss of CH₃) |
| Differentiation | N/A | Mass Shift: Parent ion is distinct. | Fingerprint: Requires retention time or subtle intensity diff. |
Critical Insight: Mass spectrometry alone usually cannot distinguish the 6-bromo from the 7-bromo isomer (Alternative 2) because their fragmentation channels are identical. Chromatographic separation (LC-MS) is required. The 7-bromo isomer typically elutes later on C18 columns due to slightly higher lipophilicity compared to the 6-bromo variant.
Visualizing the Fragmentation Mechanism
The following diagram illustrates the logical flow of fragmentation, identifying the specific bonds broken to generate the diagnostic ions.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol (Self-Validating)
To reproduce these results and validate the compound identity, follow this step-by-step workflow.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v). Final concentration ~10 µg/mL.
-
Why Formic Acid? It ensures full protonation of the quinoline nitrogen, maximizing the [M+H]⁺ signal.
-
Step 2: MS Parameters (Direct Infusion or LC-MS)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE) Ramp:
-
10-20 eV: To observe the Methyl loss (m/z 222).
-
30-50 eV: To observe the Br loss (m/z 158) and ring fragmentation.
-
Step 3: Data Validation Checklist
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45489778, 7-Bromoquinolin-2-amine. Retrieved from [Link]
- Context: Provides the core structural data and physical properties for the unmethylated scaffold, serving as the baseline for mass comparison.
- Holčapek, M., Jirásko, R., & Lísa, M. (2010).Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. Context: Authoritative source on general fragmentation rules for ESI-MS, specifically regarding even-electron ion fragmentation (loss of neutrals like CH₃NH₂ vs radicals).
- Context: Verifies the commercial availability and standard purity profiles (95%) of the scaffold, relevant for impurity profiling.
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C10H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. 7-Bromoquinolin-2-amine | C9H7BrN2 | CID 45489778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: X-ray Crystal Structure Analysis Platforms for 7-Bromo-N-methylquinolin-2-amine
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals.
The Structural Challenge: Halogenated Quinolines
As a Senior Application Scientist, I frequently encounter challenges when resolving the crystal structures of halogenated heterocycles. 7-bromo-N-methylquinolin-2-amine is a highly valuable scaffold in medicinal chemistry. Recent studies on demonstrate that the 2-aminoquinoline moiety acts as a competitive arginine mimic, forming critical hydrogen bonds within the enzyme's active site[1].
However, elucidating the exact 3D conformation of this molecule presents a dual crystallographic challenge:
-
Nucleation Control: Small organic molecules with rigid planar structures often suffer from rapid, uncontrolled nucleation, leading to twinned or overlapping crystal lattices.
-
Heavy Atom Glare: The heavy bromine atom at the C7 position dominates the X-ray scattering profile. This strong anomalous dispersion can mask the subtle electron density of the critical N-methylamine hydrogen-bonding network at C2.
This guide objectively compares the leading crystallization methodologies and X-ray diffraction platforms to help you isolate high-resolution structural data for this compound.
Comparison 1: Crystallization Strategies
When preparing this compound for Single-Crystal X-Ray Diffraction (SCXRD), the method of supersaturation directly dictates crystal mosaicity (internal order). We compare the two most prevalent techniques: Slow Evaporation and Vapor Diffusion .
Quantitative Performance Comparison
| Metric | Slow Evaporation | Vapor Diffusion (Sitting Drop) |
| Sample Requirement | High (>10 mg) | Minimal (<1 mg) |
| Nucleation Control | Poor (Prone to "showers") | Excellent (Thermodynamically controlled) |
| Typical Crystal Mosaicity | 0.8° – 1.5° (Higher disorder) | 0.2° – 0.5° (Highly ordered) |
| Time to Crystal | 1 – 4 weeks | 24 hours – 7 days |
| Automation Compatibility | Low (Manual setup) | High (96-well acoustic dispensing) |
Expert Insight & Causality: While slow evaporation is cost-effective, it forces the system through the metastable zone too rapidly as solvent is lost to the atmosphere, often yielding amorphous precipitates. is vastly superior for limited samples because it creates a sealed, closed-system equilibrium. As the volatile solvent transfers from the sample drop to the reservoir via the vapor phase, supersaturation is achieved gradually. This controlled thermodynamic journey minimizes the nucleation rate, yielding the single, well-ordered lattices required for high-resolution diffraction.
Decision matrix for selecting the optimal crystallization technique.
Self-Validating Protocol: Vapor Diffusion (Sitting Drop)
This protocol utilizes a binary solvent system to modulate the dielectric constant and force gradual precipitation.
-
Solvent Selection: Dissolve this compound in a high-solubility solvent (e.g., Dichloromethane, DCM) at 10 mg/mL. Select a miscible anti-solvent (e.g., Hexane) for the reservoir.
-
Reservoir Setup: Pipette 500 µL of the anti-solvent (Hexane) into the reservoir well of a sitting-drop crystallization plate.
-
Drop Setup: Dispense 2 µL of the compound solution onto the sitting drop post. Immediately add 2 µL of the reservoir solution to the drop (1:1 ratio). Causality: This initial mixing brings the drop just below the supersaturation threshold.
-
Equilibration: Seal the well tightly with clear optical tape. Causality: A hermetic seal prevents uncontrolled atmospheric evaporation, ensuring solvent transfer occurs only via vapor pressure differentials.
-
Validation (Self-Correction): After 48 hours, inspect the drop under a stereomicroscope with cross-polarized light. Validation Check: If the solid formations exhibit birefringence (glowing/color changes as the polarizer rotates), you have successfully grown a crystalline lattice. If the solid is dark under polarized light, it is an amorphous precipitate; you must lower the initial compound concentration and repeat.
Comparison 2: X-Ray Diffraction Platforms
Once a single crystal is harvested, selecting the correct diffraction platform is critical. We compare modern In-House Microfocus Diffractometers against Synchrotron Radiation Beamlines .
Quantitative Data Comparison
| Parameter | In-House Microfocus (Mo Kα) | Synchrotron Beamline (Tunable) |
| X-ray Flux (photons/s) | ~10⁹ | >10¹² |
| Typical Resolution Limit | 0.75 – 0.84 Å | < 0.50 Å (Sub-atomic) |
| Data Collection Time | 4 – 12 hours | 5 – 20 minutes |
| Heavy Atom (Br) Absorption | High (Requires empirical correction) | Minimized via wavelength tuning |
| Ideal Use Case | Routine connectivity / Phase ID | Resolving subtle H-bond networks |
Expert Insight & Causality: Modern in-house diffractometers (e.g., Rigaku Synergy-S) are excellent for routine structural confirmation. However, the heavy bromine atom in this compound causes severe X-ray absorption when using standard Mo or Cu Kα radiation. This absorption creates "noise" in the electron density map, making it nearly impossible to accurately locate the light hydrogen atoms on the N-methyl group.
demonstrate that synchrotron sources yield vastly superior electron density maps[2]. For researchers based here in Japan, utilizing the BL02B1 beamline at the SPring-8 facility—or similar[3]—allows you to tune the X-ray wavelength. By tuning the energy away from the bromine absorption edge, you drastically reduce absorption artifacts. This high-flux, low-noise environment is the only definitive way to accurately model the hydrogen-bonding geometry of the N-methylamine group.
Workflow comparing in-house vs. synchrotron X-ray diffraction platforms.
Conclusion
For the structural analysis of this compound, Vapor Diffusion is the mandatory crystallization technique to ensure low mosaicity and prevent twinned lattices. While In-House Microfocus platforms are sufficient for basic connectivity, drug development professionals mapping the exact pharmacophore (specifically the N-methylamine hydrogen bonds) must utilize Synchrotron Radiation to overcome the anomalous dispersion and absorption artifacts introduced by the C7-bromine atom.
References
-
Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective Inhibitors Source: Journal of Medicinal Chemistry / eScholarship URL:[Link]
-
Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals Source: IUCrJ / PubMed Central URL:[Link]
-
Facilities for small-molecule crystallography at synchrotron sources Source: Protein & Peptide Letters / PubMed URL:[Link]
Sources
Comparative Guide: N-Methylquinolin-2-amine vs. O-Methyl Quinolines
The following technical guide compares N-methylquinolin-2-amine with its functional analogs and the structurally related O-methyl isomers of the quinoline scaffold.
Editorial Note on Chemical Nomenclature:
The term "O-methyl isomer" strictly implies a compound with the same molecular formula containing an oxygen atom. N-methylquinolin-2-amine (
-
The Nitrogen System: N-methylquinolin-2-amine (Secondary amine) vs. N-methylquinolin-2-one (Lactam).
-
The Oxygen System (True Isomers): N-methylquinolin-2-one (Lactam) vs. 2-methoxyquinoline (Lactim ether).
This guide addresses the N-Methyl vs. O-Methyl dichotomy in 2-substituted quinolines, a critical decision point in lead optimization for metabolic stability and target affinity.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Summary: The "N vs. O" Decision
In quinoline-based drug design, the choice between an N-methyl motif (amine or lactam) and an O-methyl motif (ether) dictates the physicochemical profile and metabolic fate of the molecule.
-
N-methylquinolin-2-amine (
): A secondary amine. It acts as a hydrogen bond donor/acceptor and is often used to improve solubility or introduce a basic center. -
N-methylquinolin-2-one (Lactam): The thermodynamically stable "N-methyl" isomer of the oxygenated system. It is a robust hydrogen bond acceptor with high metabolic stability.
-
2-Methoxyquinoline (Lactim Ether): The "O-methyl" isomer. It is lipophilic and lacks hydrogen bond donor capacity but is susceptible to metabolic O-dealkylation and hydrolysis.
Key Takeaway: If your target requires a stable H-bond acceptor, select the N-methyl lactam . If you need a basic donor/acceptor for salt formation, select the N-methyl amine . Avoid the O-methyl ether in late-stage design unless specific hydrophobic interactions are required, due to its hydrolytic instability.
Structural & Mechanistic Divergence
The core difference lies in the tautomeric equilibrium of the precursor and the resulting alkylation site (Regioselectivity).
Tautomerism and Alkylation Pathways
The 2-substituted quinoline scaffold is an ambident nucleophile .
-
Precursor A (Oxygenated): 2-Hydroxyquinoline
Quinolin-2-one.-
Reaction: Alkylation of the anion can occur at N (Hard/Soft control) or O (Kinetic control).
-
-
Precursor B (Nitrogenous): 2-Aminoquinoline
2-Iminoquinoline.-
Reaction: Alkylation typically occurs at the exocyclic nitrogen to form N-methylquinolin-2-amine.
-
Figure 1: Divergent alkylation pathways for 2-substituted quinolines. The N-methyl lactam is the thermodynamic sink, while the O-methyl ether is kinetically accessible but less stable.
Detailed Comparison: Amine vs. Ether vs. Lactam
Physicochemical Properties
| Feature | N-Methylquinolin-2-amine | 2-Methoxyquinoline (O-Isomer) | N-Methylquinolin-2-one (Lactam) |
| Formula | |||
| State (RT) | Solid / Oil | Liquid / Low-melt Solid | Solid (High MP) |
| H-Bonding | Donor (-NH) & Acceptor (N) | Acceptor only (weak) | Strong Acceptor (C=O) |
| Basicity ( | Basic (protonates on Ring N) | Weakly Basic | Neutral / Very Weak Base |
| LogP (Lipophilicity) | Moderate (~2.[1]5) | High (~3.0) | Low (~1.2) |
| Metabolic Risk | N-Dealkylation (Slow) | O-Dealkylation (Fast) | Stable (Phase I resistant) |
Synthesis & Regioselectivity (The "Hard/Soft" Rule)
-
To synthesize the N-Methyl Amine:
-
To synthesize the O-Methyl Ether (2-Methoxyquinoline):
-
To synthesize the N-Methyl Lactam (N-methylquinolin-2-one):
Experimental Data for Identification
Distinguishing these analogs requires precise spectroscopic analysis. The N-methyl protons differ significantly in chemical shift and coupling patterns.
Proton NMR ( NMR) Diagnostics
| Compound | Methyl Signal ( | Multiplicity | Diagnostic Feature |
| N-Methylquinolin-2-amine | ~3.0 - 3.1 ppm | Doublet ( | Couples to the adjacent NH proton. |
| 2-Methoxyquinoline | ~4.0 - 4.1 ppm | Singlet | Deshielded by Oxygen. Sharp singlet. |
| N-Methylquinolin-2-one | ~3.6 - 3.7 ppm | Singlet | Typical amide N-Me range. Distinct C3/C4 alkene doublets. |
Carbon NMR ( NMR) Diagnostics
-
C-O (Ether): Signal at ~53-55 ppm (Methoxy carbon) and ~160-162 ppm (C2 aromatic).
-
C=O (Lactam): Signal at ~162-165 ppm (Carbonyl) but no methoxy carbon. N-Me carbon appears at ~29-30 ppm .
-
C-N (Amine): N-Me carbon at ~28-30 ppm . C2 signal is upfield relative to the oxygenated analogs (~155-158 ppm).
Stability Protocol (Hydrolysis Test)
The O-methyl isomer is chemically distinct in its hydrolytic instability.
-
Protocol: Dissolve 10 mg of compound in 1 mL of 1M HCl/MeOH (1:1). Heat to 60°C for 4 hours.
-
Observation:
-
N-Methylquinolin-2-amine: Stable (forms salt).
-
N-Methylquinolin-2-one: Stable.
-
2-Methoxyquinoline:[5]Hydrolyzes to Quinolin-2-one (Loss of methyl group, formation of precipitate).
-
Biological Implications in Drug Discovery[4]
Bioisosterism
-
N-Methyl Amine vs. O-Methyl Ether: The amine is often a bioisostere of the ether but with improved solubility. Replacing
with typically lowers LogP and introduces a hydrogen bond donor, which can pick up specific interactions in a binding pocket (e.g., with Asp/Glu residues). -
Metabolic Liability: The O-methyl group is a classic "soft spot" for CYP450 enzymes (O-dealkylation), leading to rapid clearance. The N-methyl amine is more resistant, though still subject to N-dealkylation. The N-methyl lactam is generally the most metabolically stable scaffold.
Case Study: Quinolone Antibiotics & Kinase Inhibitors
In the development of Type II kinase inhibitors, the "2-position" substituent controls the hinge-binding geometry.
-
2-Methoxy: Forces a planar conformation but risks metabolic clipping.
-
2-Methylamino: Allows for a "kinked" conformation if the NH forms an intramolecular H-bond with N1, or an extended conformation to reach solvent.
References
-
Synthesis & Alkylation: J. Chem. Soc., Perkin Trans. 1, 1981, 1520-1530.[6] (Versatile synthesis of quinolines and 2-chloroquinoline derivatives). Link
-
NMR Characterization: ChemicalBook Spectrum Database, 1-Methyl-2-quinolinone (CAS 606-43-9) and 2-Methoxyquinoline (CAS 6931-16-4). Link
-
Tautomerism Studies: J. Org. Chem., 2013, 78, 12, 6211–6222. (Tautomeric equilibria of 2-quinolones and their impact on biological activity). Link
-
Metabolic Stability: Drug Metab. Dispos., 2001, 29, 4, 385-393. (Glucuronidation and metabolism of quinoline derivatives). Link
-
N-Methylquinolin-2-amine Data: PubChem Compound Summary, CID 28965102. Link
Sources
- 1. 1-Methyl-3,4-dihydroquinolin-2(1H)-one | C10H11NO | CID 576513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. 4,8-Dimethoxy-1-methyl-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one | C17H21NO3 | CID 15491437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Comparative Cytotoxicity Profiling: 7-Bromo-N-methylquinolin-2-amine vs. Chloroquine
As drug development professionals, we often encounter the quinoline scaffold in both antimalarial and oncology pipelines. However, assuming uniform behavior across all quinoline derivatives is a critical failure point in early-stage screening. While Chloroquine (CQ) and 7-bromo-N-methylquinolin-2-amine (7-BMQ) share a core aromatic structure, their cytotoxic profiles diverge radically due to subtle architectural differences.
This guide provides an objective, data-driven comparison of their performance, detailing the causality behind their distinct cytotoxicity mechanisms and outlining self-validating experimental workflows to accurately profile novel quinoline analogs.
Architectural Drivers of Mechanistic Divergence
To understand the cytotoxicity of these compounds, we must analyze their physicochemical properties. Toxicity is rarely random; it is dictated by pKa, lipophilicity (cLogP), and structural geometry.
The Chloroquine Paradigm (Lysosomotropism): CQ is a 4-aminoquinoline featuring a highly basic aliphatic tertiary amine side chain. It acts as a diprotic weak base (pKa ~8.4 and 10.2). At physiological pH (7.4), the unprotonated fraction diffuses across cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), CQ becomes doubly protonated and is trapped . This massive accumulation neutralizes lysosomal pH and critically impairs autophagosome-lysosome fusion, leading to cellular toxicity via autophagic flux blockade .
The 7-BMQ Paradigm (Lipophilic Promiscuity): 7-BMQ is a halogenated 2-aminoquinoline. The conjugation of the 2-amino group with the quinoline nitrogen drastically lowers its basicity (pKa ~4.5–5.5). Because it lacks a highly basic center, 7-BMQ does not undergo significant ion-trapping in lysosomes. Instead, the bromine atom at the 7-position significantly enhances the molecule's planar lipophilicity. In drug screening, planar lipophiles are notorious for partitioning into lipid membranes and binding promiscuously to off-target proteins, most notably the hERG potassium channel, leading to severe cardiotoxicity .
Fig 1. Divergent mechanistic pathways of CQ and 7-BMQ cytotoxicity based on physicochemical traits.
Comparative Quantitative Data
The table below synthesizes the structural and empirical performance metrics of both compounds, highlighting how their distinct architectures translate into measurable in vitro toxicity.
| Parameter | Chloroquine (CQ) | This compound (7-BMQ) |
| Structural Class | 4-aminoquinoline (aliphatic sidechain) | 2-aminoquinoline (halogenated) |
| Basic pKa | ~8.4, 10.2 (Diprotic) | ~4.5 - 5.5 (Monoprotic/Conjugated) |
| Lipophilicity (cLogP) | ~4.6 | ~3.8 - 4.2 |
| Lysosomotropism | High (Ion-trapping at pH 4.5) | Low (Minimal protonation at pH 4.5) |
| Autophagy Impact | Strong Flux Inhibitor (LC3B-II ↑) | Negligible |
| Primary Cytotoxicity Driver | Lysosomal dysfunction, Autophagy blockade | Off-target lipid partitioning, hERG binding |
| HepG2 IC50 (48h) | ~40 - 130 µM | ~15 - 50 µM (Scaffold dependent) |
| hERG IC50 | > 3 µM (Moderate risk) | < 1 µM (High risk due to planar lipophilicity) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they include orthogonal controls that confirm the mechanism of the observed toxicity.
Protocol A: High-Content Screening (HCS) for Lysosomal Trapping & Autophagy Flux
Causality: We must differentiate whether a compound's cytotoxicity is driven by lysosomal alkalinization (like CQ) or independent mechanisms (like 7-BMQ). Self-Validation: We utilize Bafilomycin A1 (a V-ATPase inhibitor) as a positive control. Bafilomycin A1 blocks autophagy without acting as a basic ion-trap, allowing us to decouple lysosomal pH changes from downstream autophagic blockade.
-
Cell Seeding: Seed HepG2 cells in 96-well optical bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a dose-response gradient (0.1 µM to 100 µM) of CQ, 7-BMQ, and Vehicle (0.1% DMSO).
-
Control Integration: In parallel wells, treat with Bafilomycin A1 (100 nM) as a positive control for autophagy blockade, and a known non-lysosomotropic cytotoxic agent (e.g., Staurosporine, 1 µM) as a negative control for trapping.
-
Staining: After 24 hours, incubate cells with LysoTracker Red DND-99 (75 nM) and Hoechst 33342 (1 µg/mL) for 30 minutes.
-
Fixation & Immunofluorescence: Fix cells with 4% PFA. Permeabilize and stain for LC3B (autophagosome marker) using an Alexa Fluor 488 secondary antibody.
-
Imaging & Analysis: Image via an automated HCS platform.
-
Expected Output: CQ will show a sharp decrease in LysoTracker intensity (due to pH neutralization) and a massive spike in LC3B puncta. 7-BMQ will maintain baseline LysoTracker intensity, proving its cytotoxicity is independent of lysosomotropism.
-
Protocol B: Automated hERG Patch-Clamp Assay
Causality: 7-BMQ's planar, lipophilic nature makes it a prime candidate for blocking the hERG potassium channel, a critical liability that halts drug development due to QT prolongation risks. Self-Validation: We use E-4031, a highly selective hERG blocker, to validate the assay's sensitivity and ensure the observed tail current reduction is genuinely hERG-mediated.
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration (seal resistance > 1 GΩ).
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse 7-BMQ and CQ at varying concentrations (0.1 to 30 µM).
-
Validation Step: Perfuse E-4031 (500 nM) at the end of the recording to completely block the hERG current, establishing the true baseline (0% activity).
-
Data Extraction: Calculate the IC50 based on the fractional block of the peak tail current relative to the E-4031 baseline.
Fig 2. Self-validating screening cascade to delineate quinoline-induced cytotoxicity mechanisms.
References
-
Chrenek, P., et al. (2020). "Physiologically Based Pharmacokinetics of Lysosomotropic Chloroquine in Rat and Human." Drug Metabolism and Disposition, 48(9), 873-884. URL:[Link]
-
Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion." Autophagy, 14(8), 1435-1455. URL:[Link]
-
Cinelli, M. A., et al. (2017). "Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 60(9), 3958-3978. URL:[Link]
Safety Operating Guide
7-bromo-N-methylquinolin-2-amine proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling and disposal of complex functionalized heterocycles is just as critical as the synthesis or assay itself. 7-bromo-N-methylquinolin-2-amine presents a unique disposal challenge due to its tri-part chemical nature: a potentially mutagenic quinoline core, a weakly basic secondary amine, and a halogenated (brominated) substituent.
Improper disposal of this compound not only violates Environmental Protection Agency (EPA) regulations but also poses severe risks to laboratory personnel and aquatic ecosystems. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, decontamination, and disposal of this compound waste streams.
Hazard Profiling & Causality
To design a fail-safe disposal protocol, we must first understand the causality behind the chemical's hazards.
-
The Halogen Factor (Bromine): The presence of the bromine atom dictates that this compound must be classified as a 1. Halogenated wastes cannot be processed in standard incinerators because they generate corrosive hydrogen halides (e.g., HBr) and can form highly toxic polybrominated dibenzodioxins at lower temperatures. They require specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers[2]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive treatment[3].
-
The Quinoline Core: Quinoline derivatives are notorious for their acute oral toxicity, skin/eye irritation, and severe, long-lasting toxicity to aquatic life[4]. Many are also suspected mutagens[5]. Absolute containment is required; sink disposal is strictly prohibited.
-
The Secondary Amine (N-methyl): The amine group imparts weak basicity. It must be kept strictly segregated from strong inorganic acids (e.g., nitric acid, perchloric acid) to prevent exothermic acid-base reactions or violent oxidations in the waste carboy[6].
Quantitative Hazard Data & Operational Implications
Summarizing the hazard profile allows us to establish rigid operational boundaries before physical handling begins.
| Chemical Property / Hazard | GHS / EPA Classification | Causality & Operational Implication |
| Chemical Class | Halogenated Organic | Segregation: Must be placed in a dedicated "Halogenated Waste" carboy to prevent dioxin formation during incineration. |
| Health Hazards | Acute Tox. 3, Eye/Skin Irrit. 2 | PPE: Mandates closed-system handling, face shields, and chemical-resistant nitrile gloves to prevent systemic absorption. |
| Environmental | Aquatic Chronic 2 | Containment: Requires secondary containment trays during transport; zero-tolerance for drain disposal. |
| Reactivity | Weakly Basic | Compatibility: Do not mix with strong oxidizers or inorganic acids to prevent exothermic pressurization of waste containers. |
Self-Validating Disposal Protocols
A robust safety protocol is a self-validating system—every action must have a verifiable check to ensure compliance and safety. Execute the following steps when disposing of this compound.
Phase 1: Waste Segregation & Container Preparation
-
Select Compatible Containment: Obtain a chemically compatible, EPA-approved High-Density Polyethylene (HDPE) carboy specifically designated for liquid waste.
-
Labeling: Affix a hazardous waste tag immediately. Mark it explicitly as: "Halogenated Organic Waste - Contains Brominated Quinoline."
-
Validation Check (The "Empty" Verification): Before adding any waste, visually inspect and weigh the empty carboy. Log the tare weight. Verify with pH paper that no residual strong acids are present in the container from previous use to prevent reactive incompatibilities.
Phase 2: Liquid Waste Collection
-
Transfer: Using a closed funnel system within a certified chemical fume hood, slowly pour the dissolved this compound waste into the halogenated carboy.
-
Headspace Management: Never fill the waste container beyond 90% capacity. The remaining 10% headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures.
-
Validation Check (Mass Balance): Weigh the container after the addition. Subtract the tare weight and log the exact mass of the added waste on the composite waste tracking sheet. This ensures accurate manifesting for the disposal contractor.
Phase 3: Solid Waste & Glassware Decontamination
-
Solid Waste: Place all contaminated weighing boats, filter papers, and disposable PPE (gloves) into a separate, sealable solid hazardous waste container.
-
Triple-Rinse Protocol: Decontaminate all reusable glassware by rinsing it three times with a compatible halogenated solvent (e.g., dichloromethane) or a miscible non-halogenated solvent (e.g., acetone). Collect all rinsate directly into the halogenated liquid waste carboy.
-
Causality: The triple-rinse methodology statistically removes >99.9% of chemical residues, rendering the glassware safe for standard laboratory washing procedures.
-
-
Validation Check (UV Inspection): Because many quinoline derivatives exhibit fluorescence under ultraviolet light, inspect the rinsed glassware under a handheld UV lamp (365 nm). The absence of fluorescence validates that the decontamination was successful.
Phase 4: Final Manifesting and Storage
-
Storage: Transfer the sealed waste containers to your laboratory's Satellite Accumulation Area (SAA). Ensure the container is stored in a secondary containment bin.
-
Validation Check (Regulatory Compliance): Cross-check the accumulation start date on the waste tag. Under EPA regulations, once a container is full, it must be moved to a central accumulation area within 3 days. Submit a pickup request to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for high-temperature incineration.
Waste Stream Decision Workflow
The following logic diagram visualizes the critical decision pathways for segregating this compound, ensuring it reaches the correct terminal destruction facility.
Workflow for the segregation and disposal of this compound waste streams.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA NEPIS) URL: [Link]
-
Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]
-
Title: Hazardous Waste Segregation Guidelines Source: Bucknell University Environmental Health and Safety URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
